Product packaging for Benzyl (4-bromo-2-methylphenyl)carbamate(Cat. No.:CAS No. 1245563-07-8)

Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B581506
CAS No.: 1245563-07-8
M. Wt: 320.186
InChI Key: RZJDMLNYSWZIGV-UHFFFAOYSA-N
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Description

Benzyl (4-bromo-2-methylphenyl)carbamate is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Carbamate derivatives are recognized as privileged structural motifs in drug design due to their ability to interact with a wide range of enzymes and biological receptors . This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules, enabling the exploration of structure-activity relationships in various pharmacological contexts . Carbamate compounds, in general, are extensively investigated for their potential to act as enzyme inhibitors . Specifically, benzene-based carbamate derivatives have been studied for their in vitro inhibitory potency against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is a key therapeutic strategy in neurological research, for instance in the investigation of potential treatments for conditions like Alzheimer's disease, where increasing acetylcholine levels in the brain can alleviate symptoms . The mechanism of action for this class of compounds typically involves binding to the active site of the target enzyme, thereby modulating its biological function . The presence of both the carbamate group and the bromo substituent on the aromatic ring in its structure provides a versatile handle for further chemical modifications, allowing researchers to fine-tune electronic properties, steric bulk, and binding affinity during the drug discovery process . This makes this compound a pertinent compound for researchers engaged in developing novel bioactive molecules, conducting receptor-independent and receptor-dependent structure-activity studies, and performing molecular docking analyses to understand host-target interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-bromo-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJDMLNYSWZIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682141
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-07-8
Record name Benzyl (4-bromo-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Benzyl (4-bromo-2-methylphenyl)carbamate. The document details the necessary precursors, reaction steps, and purification methods, compiling information from established chemical synthesis principles. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Overview of the Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between 4-bromo-2-methylaniline and benzyl chloroformate. This standard method for carbamate formation is a reliable and well-documented approach in organic chemistry. The key starting material, 4-bromo-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) through a three-step process involving protection of the amine group, electrophilic aromatic bromination, and subsequent deprotection.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the target compound and its immediate precursors is provided below for easy reference.

Table 1: Physicochemical Data of this compound [1]

PropertyValue
CAS Number 1245563-07-8
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Complexity 292
LogP 4.58

Table 2: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-bromo-2-methylanilineC₇H₈BrN186.05Nucleophile
Benzyl ChloroformateC₈H₇ClO₂170.59Electrophile

Experimental Protocols

The synthesis of this compound is presented in two main stages: the preparation of the precursor 4-bromo-2-methylaniline, followed by its reaction to form the final carbamate product.

Synthesis of 4-bromo-2-methylaniline

The preparation of 4-bromo-2-methylaniline is a multi-step process that begins with the protection of the amino group of 2-methylaniline, followed by bromination and deprotection.[2]

Step 1: Protection of 2-methylaniline

  • In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.

  • Stir the mixture at a constant temperature of 50°C.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product, N-(2-methylphenyl)acetamide.

  • Filter the precipitate, wash with water, and dry to obtain the white, crystalline product.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide to the solution.

  • Reflux the mixture with rapid stirring for approximately 4 hours.

  • After cooling, the solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected, washed (e.g., with hot water), and dried.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • Combine the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane.

  • Reflux the mixture for 1.5 to 2.5 hours.

  • After cooling, neutralize the reaction mixture with an ammonia solution to a pH of 8-10.

  • The resulting precipitate is filtered off, and the filtrate is allowed to separate into aqueous and organic phases.

  • The organic phase is retained, washed, and dried over anhydrous magnesium sulfate.

  • The drying agent is filtered off, and the solvent is removed. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-2-methylaniline.[2]

Synthesis of this compound

This procedure is based on general methods for carbamate synthesis.[3]

  • Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0-10°C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.05 equivalents) in the same solvent to the cooled mixture over a period of 20-30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride precipitate.

  • Filter the mixture to remove the salt.

  • Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/propan-2-ol).[3][4]

Visualized Synthesis and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway cluster_precursor Precursor Synthesis: 4-bromo-2-methylaniline cluster_final_product Final Product Synthesis 2-methylaniline 2-methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-methylaniline->N-(2-methylphenyl)acetamide Acetic Anhydride N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide NBS, CCl4, Reflux 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-bromo-2-methylaniline HCl, Dioxane, Reflux then NH4OH Benzyl_carbamate This compound 4-bromo-2-methylaniline->Benzyl_carbamate Triethylamine, Ether/DCM Benzyl_chloroformate Benzyl_chloroformate Benzyl_chloroformate->Benzyl_carbamate

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 4-bromo-2-methylaniline and Triethylamine in Solvent add_reagent Add Benzyl Chloroformate Solution at 0-10°C start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor filter Filter Triethylamine Hydrochloride monitor->filter wash_acid Wash with Dilute HCl filter->wash_acid wash_base Wash with Sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize Final Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the synthesis and purification of this compound.

Concluding Remarks

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The procedures are based on well-established chemical principles for the formation of carbamates and the synthesis of the required aniline precursor. Researchers and professionals in drug development can utilize this guide as a foundational resource for the laboratory-scale preparation of this compound. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated fume hood. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide on Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1245563-07-8

This technical guide provides a comprehensive overview of Benzyl (4-bromo-2-methylphenyl)carbamate, a chemical intermediate with significant applications in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a carbamate derivative with the molecular formula C15H14BrNO2. The table below summarizes its key chemical and physical properties.

PropertyValue
Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
CAS Number 1245563-07-8
Appearance Solid (presumed)
Purity Typically >95% for laboratory use

Synthesis

A documented method for the synthesis of this compound involves the reaction of 2-bromo-4-methylaniline with benzyl chloroformate.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Bromo-4-methylaniline (5.00 g, 26.9 mmol)

  • Benzyl chloroformate (5.75 mL, 40.3 mmol)

  • Sodium Carbonate (Na2CO3) (4.27 g, 40.3 mmol)

  • Toluene (100 mL)

  • Ethyl acetate

  • Water

Procedure:

  • A mixture of 2-bromo-4-methylaniline, benzyl chloroformate, and sodium carbonate is prepared in toluene.

  • The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 20 hours.

  • Following the reaction period, the mixture is diluted with ethyl acetate.

  • The organic layer is washed with water (100 mL).

  • Further purification steps, such as drying of the organic layer and removal of solvent under reduced pressure, would typically follow to isolate the final product, this compound.

The following diagram illustrates the general workflow for this synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Reaction Mixture Reaction Mixture 2-Bromo-4-methylaniline->Reaction Mixture Benzyl chloroformate Benzyl chloroformate Benzyl chloroformate->Reaction Mixture Sodium Carbonate Sodium Carbonate Sodium Carbonate->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Stirring Stirring Room Temperature Room Temperature Stirring->Room Temperature 20 hours 20 hours Room Temperature->20 hours Nitrogen Atmosphere Nitrogen Atmosphere 20 hours->Nitrogen Atmosphere Dilution with Ethyl Acetate Dilution with Ethyl Acetate Nitrogen Atmosphere->Dilution with Ethyl Acetate Washing with Water Washing with Water Dilution with Ethyl Acetate->Washing with Water Final Product Final Product Washing with Water->Final Product Reaction Mixture->Stirring

Synthesis Workflow

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of selective Focal Adhesion Kinase (FAK) inhibitors.[2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2]

The Focal Adhesion Kinase (FAK) Signaling Pathway

The FAK signaling pathway is a central hub for signals originating from integrins, which mediate cell-extracellular matrix interactions, and growth factor receptors.[2] Dysregulation of this pathway is implicated in various pathological processes, including cancer progression and metastasis.[2]

Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for the SH2 domain of Src family kinases.[2] This interaction leads to the formation of an active FAK-Src complex, which then phosphorylates a number of downstream targets, initiating a cascade of signaling events that influence cell behavior.[2]

The diagram below outlines a simplified representation of the FAK signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Extracellular Matrix Extracellular Matrix Integrins Integrins Extracellular Matrix->Integrins Growth Factors Growth Factors Growth Factor Receptors Growth Factor Receptors Growth Factors->Growth Factor Receptors FAK FAK Integrins->FAK Growth Factor Receptors->FAK Src Src FAK->Src Y397 Autophosphorylation FAK-Src Complex FAK-Src Complex FAK->FAK-Src Complex Src->FAK-Src Complex Downstream Effectors Downstream Effectors FAK-Src Complex->Downstream Effectors Adhesion Adhesion Downstream Effectors->Adhesion Migration Migration Downstream Effectors->Migration Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival

FAK Signaling Pathway

Application in the Synthesis of FAK Inhibitors

In the context of FAK inhibitor development, this compound serves as a building block. For instance, it has been used in Suzuki coupling reactions.[2]

Experimental Protocol: Suzuki Coupling using this compound[2]

Materials:

  • This compound (1.00 g, 3.12 mmol)

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.16 g, 3.74 mmol)

  • PdCl2(dppf)-DCM complex (310 mg, 0.374 mmol)

  • Potassium carbonate (1.29 g, 9.36 mmol)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • A suspension of this compound, the boronic ester, the palladium catalyst, and potassium carbonate is prepared in a suitable solvent system.

  • The reaction mixture is heated under an inert atmosphere for a specified period to facilitate the cross-coupling reaction.

  • Upon completion, the reaction is worked up to isolate the desired coupled product, which can then be further modified to yield the final FAK inhibitor.

The following diagram illustrates the workflow for this Suzuki coupling reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Boronic Ester Boronic Ester Boronic Ester->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Heating Heating Inert Atmosphere Inert Atmosphere Heating->Inert Atmosphere Extraction Extraction Inert Atmosphere->Extraction Chromatography Chromatography Extraction->Chromatography Coupled Product Coupled Product Chromatography->Coupled Product Reaction Mixture->Heating

Suzuki Coupling Workflow

The Role of the Carbamate Group in Drug Design

While specific biological activity data for this compound is not publicly available, the carbamate functional group is a well-established motif in medicinal chemistry. The inclusion of a carbamate group can modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Carbamates are present in a variety of approved drugs and are often utilized as prodrugs to enhance bioavailability.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the construction of novel FAK inhibitors for potential therapeutic applications. While this compound is not an active pharmaceutical ingredient itself, its role in the synthesis of biologically active molecules is significant. Further research into the biological effects of this and structurally related carbamates could yield new insights and applications in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of kinase inhibitor development.

References

The Multifaceted Biological Activities of Substituted Benzyl Carbamates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl carbamates represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the carbamate group, coupled with the diverse substitutions possible on the benzyl moiety, allow for the fine-tuning of their pharmacological properties. This technical guide provides a comprehensive overview of the key biological activities of substituted benzyl carbamates, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Cholinesterase Inhibition: A Therapeutic Avenue for Alzheimer's Disease

A prominent area of investigation for substituted benzyl carbamates is their role as cholinesterase inhibitors. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1][2][3]

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of various substituted benzyl carbamates against AChE and BChE has been evaluated, with IC50 values indicating the concentration required for 50% inhibition.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) for BChEReference
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05-[1]
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamateBChE22.232.26[1]
Benzyl{4-[(2-chlorophenyl)carbamoyl]-3-hydroxyphenyl}carbamateBChE33.591.68[1]
Benzyl{4-[(2,4,6-trifluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamateBChE31.031.61[1]
HeptylphysostigmineAChE0.1-[3]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine AChE and BChE activity.[2]

Materials:

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (substituted benzyl carbamates)

  • AChE or BChE enzyme solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Mechanism of Cholinesterase Inhibition

The following diagram illustrates the role of cholinesterase inhibitors in cholinergic neurotransmission.

G Mechanism of Cholinesterase Inhibition in Alzheimer's Disease cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binds to Signal Transduction Signal Transduction Postsynaptic Receptor->Signal Transduction Activates Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->Acetylcholine Releases Benzyl Carbamate Inhibitor Benzyl Carbamate Inhibitor Benzyl Carbamate Inhibitor->AChE Inhibits

Mechanism of Cholinesterase Inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted benzyl carbamates have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[4][5][6]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

CompoundMicrobial StrainMIC (µg/mL)Reference
4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamateStaphylococcus aureus4-8[4]
4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamateStaphylococcus epidermidis4-8[4]
4,4-Dimethylcyclohexanyl (3-benzyl-5-hydroxyphenyl)carbamateEnterococcus faecalis4-8[4]
4-(substituted-benzylamino)-2-hydroxy benzoic acid (9a)Mycobacterium chlorophenolicum50[5]
4-(substituted-benzylamino)-2-hydroxy benzoic acid (9d)Mycobacterium chlorophenolicum25[5]
N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20a)Bacillus subtilis12.5[5]
N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide (20c)Bacillus subtilis50[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 0.5 McFarland standard)

  • Test compounds (substituted benzyl carbamates)

  • Positive control (standard antibiotic) and negative control (no antimicrobial agent)

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control well with a known antibiotic and a negative control well with only the medium and inoculum.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

G Workflow for Antimicrobial Screening Compound Library Compound Library Primary Screening Primary Screening (e.g., Agar Diffusion) Compound Library->Primary Screening MIC Determination MIC Determination (Broth Microdilution) Primary Screening->MIC Determination Active Compounds MBC Determination MBC Determination (Minimum Bactericidal Concentration) MIC Determination->MBC Determination Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies

Workflow for Antimicrobial Screening.

Anticancer Activity: Targeting Cancer Cell Proliferation

Substituted benzyl carbamates have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action can be diverse, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key enzymes involved in cancer progression.[7][8][9]

Quantitative Data on Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (nM)TargetReference
N-benzylbenzamide derivative (20b)Various cancer cells12 - 27Tubulin polymerization[8]
N-benzyl-2-(4-(pyridin-3-yl)phenyl)pyrimidin-4-amine (17)-1100USP1/UAF1[7]
N-benzyl-2-(4-(pyridin-4-yl)phenyl)pyrimidin-4-amine (16)-1900USP1/UAF1[7]
Trisubstituted 5-organostibano-1H-1,2,3-triazole with 4-methylphenyl (3b)Various tumor cells--[9]
Trisubstituted 5-organostibano-1H-1,2,3-triazole with 1-cyclohexenyl (3e)Various tumor cells--[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (substituted benzyl carbamates)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates how inhibitors of tubulin polymerization can disrupt the cell cycle and induce apoptosis in cancer cells.

G Mechanism of Anticancer Activity via Tubulin Polymerization Inhibition Benzyl Carbamate Inhibitor Benzyl Carbamate Inhibitor Tubulin Dimers Tubulin Dimers Benzyl Carbamate Inhibitor->Tubulin Dimers Binds to Microtubule Dynamics Microtubule Polymerization/ Depolymerization Tubulin Dimers->Microtubule Dynamics Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Cell Cycle Arrest Cell Cycle Arrest (G2/M Phase) Mitotic Spindle Formation->Cell Cycle Arrest Disrupts Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization.

Other Enzyme Inhibition Activities

Beyond the well-studied areas above, substituted benzyl carbamates have shown inhibitory effects on other enzymes with therapeutic relevance.

BACE1 Modulation

Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate has been identified as a modest inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. At a concentration of 10 µM, this compound showed approximately 28% inhibition of BACE1 activity.[10]

Carbonic Anhydrase Inhibition

Benzyl carbamate itself has been shown to inhibit various isoforms of human carbonic anhydrase (hCA). Notably, it acts as a selective inhibitor for hCA II and hCA XII with inhibition constants (Ki) in the low micromolar range (1.9 to 2.4 µM).[11][12]

Conclusion

Substituted benzyl carbamates are a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their efficacy as cholinesterase inhibitors, antimicrobial agents, and anticancer compounds, among other enzyme inhibitory activities, underscores their potential for the development of novel therapeutics. The ability to systematically modify their structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile class of molecules. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs based on the substituted benzyl carbamate framework.

References

Unlocking Therapeutic Potential: A Technical Guide to Bromo-Substituted Carbamates and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of bromo-substituted carbamates. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction to Bromo-Substituted Carbamates

Carbamates, esters of carbamic acid, are a versatile class of compounds with a wide range of biological activities. The introduction of a bromine substituent can significantly modulate their physicochemical properties, including lipophilicity and electrophilicity, thereby influencing their pharmacokinetic profiles and target interactions. This has led to the investigation of bromo-substituted carbamates as potent inhibitors of various enzymes and as modulators of critical signaling pathways implicated in a variety of diseases, including neurodegenerative disorders, cancer, and fungal infections.

Key Therapeutic Targets and Mechanisms of Action

Bromo-substituted carbamates have demonstrated significant activity against several key therapeutic targets. The primary mechanisms involve the inhibition of enzymes crucial for disease progression and the disruption of essential cellular processes.

Cholinesterase Inhibition in Neurodegenerative Diseases

A primary and well-studied therapeutic target of carbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2] In conditions like Alzheimer's disease, the inhibition of AChE and BChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[2] Bromo-substitution on the carbamate molecule can influence the potency and selectivity of this inhibition.

The generally accepted mechanism of cholinesterase inhibition by carbamates is pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the enzyme. This forms a stable carbamoyl-enzyme complex that is slow to hydrolyze, leading to prolonged inhibition.[3]

Disruption of Microtubule Dynamics in Cancer

Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy.[4] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape.[4][5] Carbamate derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] Some carbamates act as vascular disrupting agents (VDAs), targeting the tumor vasculature by depolymerizing tubulin in endothelial cells, which leads to a shutdown of blood flow to the tumor and subsequent necrosis.[7][8] The presence of a bromine atom can enhance the anti-proliferative activity of these compounds.

Antifungal Activity

Bromo-substituted compounds have shown promise as antifungal agents. While specific data on bromo-substituted carbamates is emerging, related bromo-amides have demonstrated fungicidal effects against various Candida species, including fluconazole-resistant strains.[9] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and inhibition of biofilm formation.[9]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various bromo-substituted carbamates against their respective targets.

Table 1: Cholinesterase Inhibitory Activity of Bromo-Substituted Carbamates

CompoundTarget EnzymeIC50 (µM)Reference
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE27.38[1]
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE28.21[1]
4-bromoaniline derivative of O-aromatic carbamateAChE/BChESimilar activity to 4-chloroaniline derivatives[10]

Table 2: Antifungal Activity of a Related Bromo-Compound

CompoundFungal SpeciesMIC (µg/mL)Reference
2-bromo-N-phenylacetamideCandida spp. (fluconazole-resistant)32[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bromo-substituted carbamates.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the activity of AChE and BChE and to screen for their inhibitors.[11][12]

Principle: The assay measures the rate of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of TNB production is directly proportional to the cholinesterase activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11][12]

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay is used to identify and characterize compounds that modulate microtubule dynamics.[13][14]

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.[15]

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP, plus 5% glycerol)

  • Test compound (bromo-substituted carbamate) solution in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., colchicine, paclitaxel)

  • Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations in G-PEM buffer.

  • In a pre-warmed 96-well plate at 37°C, add the test compound solutions.

  • Add the tubulin solution to each well to initiate polymerization.

  • Immediately place the plate in the spectrophotometer pre-set to 37°C.

  • Record the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value can be determined by comparing the extent of polymerization (the plateau of the curve) in the presence of different concentrations of the inhibitor to the control (no inhibitor).

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[16]

Principle: A standardized inoculum of a fungal organism is exposed to serial dilutions of the antifungal compound in a liquid culture medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism after a specified incubation period.[16]

Materials:

  • Standardized fungal inoculum (e.g., Candida albicans)

  • Broth medium (e.g., RPMI-1640)

  • Test compound (bromo-substituted carbamate) solution

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting the wells for turbidity (growth) or by using a spectrophotometer to measure absorbance. The MIC is the lowest concentration where no growth is observed.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the evaluation of bromo-substituted carbamates.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE/BChE ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding AChE->Choline Recycling Bromo_Carbamate Bromo-substituted Carbamate Bromo_Carbamate->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of bromo-substituted carbamates on cholinesterases.

Microtubule_Dynamics_Pathway Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Cell_Cycle_Arrest G2/M Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Bromo_Carbamate Bromo-substituted Carbamate Bromo_Carbamate->Tubulin_dimers Inhibition of Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of bromo-substituted carbamates on microtubule dynamics, leading to apoptosis.

Experimental_Workflow Synthesis Synthesis of Bromo-substituted Carbamates In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cholinesterase_Assay Cholinesterase Inhibition Assay In_Vitro_Screening->Cholinesterase_Assay Tubulin_Assay Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Assay Antifungal_Assay Antifungal Susceptibility Testing In_Vitro_Screening->Antifungal_Assay Lead_Identification Lead Compound Identification Cholinesterase_Assay->Lead_Identification Tubulin_Assay->Lead_Identification Antifungal_Assay->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies

Caption: General experimental workflow for the discovery and development of bromo-substituted carbamates as therapeutic agents.

Conclusion and Future Directions

Bromo-substituted carbamates represent a promising class of compounds with the potential to address unmet medical needs in neurodegenerative diseases, cancer, and infectious diseases. Their ability to be chemically modified allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on expanding the library of these compounds, conducting comprehensive structure-activity relationship (SAR) studies, and further elucidating their mechanisms of action to identify novel therapeutic targets. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the development of bromo-substituted carbamates into clinically viable therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data for Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available. This guide, therefore, presents a prospective analysis of its potential mechanisms of action based on its chemical structure as a carbamate derivative. The information herein is intended to guide research and experimental design.

Executive Summary

This compound is a synthetic organic compound featuring a carbamate functional group. While this specific molecule has not been extensively studied, its structural class is well-documented in medicinal chemistry and toxicology. Carbamates are known to exert their biological effects through several mechanisms, most notably through the inhibition of acetylcholinesterase (AChE) and cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Furthermore, as a novel chemical entity, its cytotoxic potential is a critical aspect of its biological profile. This document outlines the theoretical mechanisms of action for this compound, provides detailed protocols for their experimental validation, and presents a framework for data interpretation.

Potential Mechanisms of Action

Based on the carbamate moiety, two primary mechanisms of action are hypothesized for this compound.

Acetylcholinesterase (AChE) Inhibition

Carbamates are a well-established class of acetylcholinesterase inhibitors.[1][2][4] They act by carbamylating the serine residue within the active site of the AChE enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine.[6][7] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[8] This mechanism is the basis for the therapeutic use of some carbamates in conditions like Alzheimer's disease and myasthenia gravis, as well as their use as insecticides.[3][4] The inhibition by carbamates is often described as "pseudo-irreversible" because the carbamylated enzyme is slow to hydrolyze and regenerate.[6][7]

AChE_Inhibition Hypothesized AChE Inhibition Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (Active) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Carbamate This compound Carbamate->AChE Carbamylation Carbamylated_AChE->AChE Slow Regeneration Cholinergic_Response Enhanced Cholinergic Response Postsynaptic_Receptor->Cholinergic_Response Signal Transduction

Caption: Hypothesized mechanism of acetylcholinesterase inhibition.

Cytochrome P450 (CYP) Inhibition

Several drugs and xenobiotics containing a carbamate group have been identified as inhibitors of cytochrome P450 enzymes.[9][10] These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[10][11] The inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based or "suicide" inhibition), where a reactive metabolite formed by the CYP enzyme covalently binds to and inactivates it.[9][10][12]

CYP450_Inhibition Potential CYP450 Inhibition Pathways cluster_reversible Reversible Inhibition cluster_irreversible Irreversible (Mechanism-Based) Inhibition Drug Co-administered Drug CYP450 CYP450 Enzyme Drug->CYP450 Metabolism Metabolite Metabolite CYP450->Metabolite Carbamate This compound Carbamate->CYP450 Competitive or Non-competitive Binding Carbamate_Ir This compound CYP450_Ir CYP450 Enzyme Carbamate_Ir->CYP450_Ir Metabolism Reactive_Metabolite Reactive Metabolite CYP450_Ir->Reactive_Metabolite Inactive_CYP450 Inactive CYP450 Complex Reactive_Metabolite->CYP450_Ir Covalent Binding

Caption: Potential reversible and irreversible CYP450 inhibition.

Cytotoxicity

As a novel chemical entity, this compound may exhibit cytotoxic effects on various cell lines. Cytotoxicity is a crucial parameter in drug development, being a desired outcome for anticancer agents and an adverse effect for other therapeutic indications. The assessment of cytotoxicity involves evaluating the compound's impact on cell viability, proliferation, and membrane integrity.

Data Presentation

Quantitative data from experimental assays should be summarized for clear comparison. The following tables serve as templates for organizing such data.

Table 1: Acetylcholinesterase Inhibition Profile

Parameter Value
IC50 (µM) To be determined
Ki (µM) To be determined

| Type of Inhibition | To be determined |

Table 2: Cytochrome P450 Inhibition Profile

CYP Isoform IC50 (µM) Inhibition Type
CYP1A2 To be determined To be determined
CYP2C9 To be determined To be determined
CYP2C19 To be determined To be determined
CYP2D6 To be determined To be determined

| CYP3A4 | To be determined | To be determined |

Table 3: In Vitro Cytotoxicity Profile

Cell Line IC50 (µM) after 48h
e.g., HeLa To be determined
e.g., A549 To be determined

| e.g., MCF-7 | To be determined |

Experimental Protocols

The following are detailed methodologies for investigating the potential mechanisms of action of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Materials:

    • Acetylcholinesterase (human recombinant)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • This compound

    • 96-well microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound in DMSO.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of AChE solution, and 10 µL of various concentrations of the test compound.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow AChE Inhibition Assay Workflow Start Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compound) Plate_Setup Add Buffer, AChE, and Test Compound to 96-well Plate Start->Plate_Setup Incubation1 Incubate for 15 min at 25°C Plate_Setup->Incubation1 Add_DTNB Add DTNB Solution Incubation1->Add_DTNB Add_ATCI Initiate Reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_ATCI->Measure_Absorbance Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Plot Dose-Response Curve and Determine IC50 Data_Analysis->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Cytochrome P450 Inhibition Assay

This assay determines the potential of the compound to inhibit major CYP isoforms using human liver microsomes.

  • Materials:

    • Human liver microsomes

    • NADPH regenerating system

    • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

    • This compound

    • LC-MS/MS system

  • Procedure:

    • Prepare a cocktail of CYP probe substrates.

    • Incubate human liver microsomes with the test compound at various concentrations.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Stop the reaction with a suitable solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of probe substrate metabolites using LC-MS/MS.

    • Calculate the percentage of inhibition and determine the IC50 values.

CYP450_Assay_Workflow CYP450 Inhibition Assay Workflow Start Prepare Reagents (Microsomes, NADPH System, Probe Substrates, Test Compound) Incubation_Mix Incubate Microsomes and Test Compound Start->Incubation_Mix Reaction_Start Initiate Reaction with NADPH System Incubation_Mix->Reaction_Start Incubation_37C Incubate at 37°C Reaction_Start->Incubation_37C Reaction_Stop Stop Reaction with Acetonitrile Incubation_37C->Reaction_Stop Centrifuge Centrifuge to Pellet Protein Reaction_Stop->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LCMS_Analysis Data_Analysis Calculate % Inhibition and Determine IC50 LCMS_Analysis->Data_Analysis

Caption: Workflow for the cytochrome P450 inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Materials:

    • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete growth medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubation_24h Incubate for 24 hours Start->Incubation_24h Compound_Treatment Treat with Test Compound for 48 hours Incubation_24h->Compound_Treatment Add_MTT Add MTT Solution and Incubate for 4 hours Compound_Treatment->Add_MTT Solubilize Aspirate Medium and Add Solubilization Solution Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate % Viability and Determine IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests potential activity as an inhibitor of acetylcholinesterase and/or cytochrome P450 enzymes, as well as possible cytotoxic effects. The experimental protocols and data presentation frameworks provided in this guide offer a comprehensive approach to systematically investigate these potential mechanisms of action. Elucidating the biological activity of this compound will be crucial for determining its potential applications in drug discovery and development or for understanding its toxicological profile.

References

In-Vitro Efficacy of Novel Carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Carbamate derivatives represent a versatile class of organic compounds with significant applications in drug design and medicinal chemistry. Characterized by the carbamate functional group (a carbonyl group bonded to both an oxygen and a nitrogen atom), these molecules serve as pivotal structural motifs in a wide array of therapeutic agents, including anticancer, antimicrobial, and central nervous system-acting drugs. Their utility often stems from their ability to act as prodrugs or to mimic the transition state of enzymatic reactions, leading to potent and often selective inhibition. This guide provides an in-depth overview of recent in-vitro studies on novel carbamate derivatives, focusing on their enzyme inhibitory and cytotoxic activities, complete with detailed experimental protocols and visual workflows for researchers in drug development.

Enzyme Inhibition Studies

Carbamates are well-documented as effective enzyme inhibitors, primarily through the mechanism of carbamylation of serine residues in the enzyme's active site. This creates a pseudo-irreversible inhibition, as the carbamylated enzyme is slow to hydrolyze back to its active form.[1]

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease.[2][3] Many novel carbamate derivatives have been synthesized and evaluated for this purpose.

Quantitative Data: Cholinesterase Inhibition

Compound/DerivativeTarget EnzymeIC50 / Ki ValueReference
Tacrine-Carbamate Hybrids
Compound 6kAChE22.15 nM[3]
BChE16.96 nM[3]
Compound 6bAChE-[3]
BChE (High Selectivity)Selectivity Index: 0.12[3]
Bambuterol Analogues
BMC-3AChE792 nM[4][5]
BChE2.2 nM[4][5]
BMC-16AChE266 nM[4][5]
BChE10.6 nM[4][5]
O-Aromatic Carbamates
Compound 5dBChE1.60 µM[2]
General DerivativesAChE38 - 90 µM[2]
Indan/Tetralin Carbamates
Compound 15AChEKᵢ: 0.209 ± 0.069 nM[6]
Series 10-16AChEKᵢ: 0.209 - 0.291 nM[6]
Sulfonamide-Based Carbamates
Compound 5kBChE4.33 µM[7]
Carbamyl Sulfonates
L-norleu-CSNeurotoxic Esterase (NTE)I50: 3.92 µM[8]
L-ala-CSNeurotoxic Esterase (NTE)I50: 123 µM[8]
Other Enzyme Targets

Beyond cholinesterases, carbamates have been designed to inhibit other clinically relevant enzymes.

  • Fatty Acid Amide Hydrolase (FAAH): A series of carbamate-containing compounds were identified as potent FAAH inhibitors, with IC50 values ranging from 28 to 380 nM. The most potent, a cyclopentyl carbamate (compound 14), had an IC50 of 28 nM.[9] These compounds were selective, showing no significant inhibition of MAGL-like enzymes.[9]

  • Carbonic Anhydrase (CA): Carbamate derivatives of indan and tetralin carboxylic acids effectively inhibited human CA isoforms I and II (hCA I, hCA II) at nanomolar levels. Inhibition constants (Kᵢ) were in the range of 4.49–5.61 nM for hCA I and 4.94–7.66 nM for hCA II.[6]

Mechanism of Action: Cholinesterase Carbamylation

The primary mechanism for cholinesterase inhibition by carbamates is the carbamylation of the catalytic serine residue. This process involves a nucleophilic attack from the serine hydroxyl group on the carbamate's carbonyl carbon, leading to the formation of a stable, carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. The subsequent hydrolysis to regenerate the active enzyme is significantly slower than for the natural substrate, acetylcholine.

G Enzyme Active Cholinesterase (with Serine-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Carbamate Carbamate Inhibitor (R1-O-CO-NR2R3) Carbamate->Complex Carbamylated Carbamylated Enzyme (Serine-O-CO-NR2R3) Complex->Carbamylated Nucleophilic Attack (Carbamylation) LeavingGroup Leaving Group (R1-OH) Carbamylated->LeavingGroup Regenerated Active Cholinesterase (Regenerated) Carbamylated->Regenerated Slow Hydrolysis

Mechanism of pseudo-irreversible cholinesterase inhibition.

Anticancer and Cytotoxicity Studies

Novel carbamate derivatives are frequently investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines.

Quantitative Data: In-Vitro Cytotoxicity of Carbamate Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference
Carbazole Carbamates
Compound 28U87MGGlioma15.25 µM[10]
Compound 27U87MGGlioma17.97 µM[10][11]
Carbamothioyl-Furan-2-Carboxamides
Compound 4dHepG2Hepatocellular Carcinoma33.29% viability at 20 µg/mL[12]
Compound 4aHepG2Hepatocellular Carcinoma35.01% viability at 20 µg/mL[12]
Steroidal Carbamates
Compound 6CT26WTMouse Colon Carcinoma26.8 µM
Bufalin-3-yl Carbamates
Derivative 3i-HClHeLaCervical Cancer0.30 ± 0.04 nM[13]
Derivative 3i-HClA549Lung Cancer0.45 ± 0.06 nM[13]
Derivative 3i-HClMCF-7Breast Cancer0.68 ± 0.09 nM[13]

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to in-vitro pharmacology. Below are methodologies for common assays used in the evaluation of carbamate derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.[2]

Protocol Steps:

  • Prepare Reagents: Prepare phosphate buffer, DTNB solution, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate solution, and solutions of the test carbamate derivatives at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the enzyme solution (AChE or BChE) to wells containing the test compound or vehicle control. Incubate for a predetermined period to allow for enzyme-inhibitor interaction.

  • Initiate Reaction: Add the DTNB and substrate (ATCh or BTCh) solutions to all wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

G start Start prep Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Inhibitor) start->prep incubate Incubate Enzyme with Carbamate Inhibitor prep->incubate react Add DTNB and Substrate (e.g., ATCh) incubate->react measure Measure Absorbance at 412 nm (Kinetic Read) react->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Workflow for the Ellman's cholinesterase inhibition assay.
In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11]

Protocol Steps:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the carbamate derivative in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT Reagent: Remove the treatment medium and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance of the solubilized formazan at a wavelength between 540 and 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to elucidate the mechanism of cell death induced by a compound.[14]

Protocol Steps:

  • Cell Treatment: Treat cells with the test carbamate at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells). Incubate in the dark for 15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[14]

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

    • Necrotic: Annexin V-negative, PI-positive.

G start Start: Cytotoxicity Assessment culture Select and Culture Cancer Cell Lines start->culture primary_assay Primary Screening: MTT or SRB Assay (Cell Viability) culture->primary_assay confirm_cytotoxicity Confirm Cytotoxicity? primary_assay->confirm_cytotoxicity analyze Data Analysis: IC50 Determination, Statistical Analysis primary_assay->analyze mechanism_assay Mechanism of Action: Apoptosis Assay (Annexin V/PI Staining) confirm_cytotoxicity->mechanism_assay Yes end End confirm_cytotoxicity->end No mechanism_assay->analyze profile Conclusion: Cytotoxic Profile and Mechanism of Action analyze->profile

References

An In-depth Technical Guide to Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound belonging to the carbamate class. While not associated with a landmark discovery, its availability from various chemical suppliers indicates its utility as a chemical intermediate in organic synthesis.[1][2] Carbamates, in general, are recognized for their diverse applications, including as protecting groups in peptide synthesis and as key structural motifs in pharmaceuticals and agrochemicals.[3][4] The discovery and synthesis of specific carbamates like this molecule are often driven by research programs aimed at creating libraries of compounds for screening or as building blocks for more complex molecular architectures. Its structural features—a bromine atom and a methyl group on the phenyl ring—offer multiple points for further chemical modification, making it a versatile precursor for medicinal chemistry and materials science applications.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.

PropertyValueSource
CAS Number 1245563-07-8[1][2]
Molecular Formula C₁₅H₁₄BrNO₂[1][2]
Molecular Weight 320.181 g/mol [1][2]
Appearance Solid (form may vary)[1]
Storage Temperature 2-8°C, Keep in a dry area[1]

Hazard Identification:

Hazard StatementDescriptionSource
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[1]

Synthetic Protocols

The synthesis of this compound is a multi-step process. The following protocols provide a detailed methodology for the preparation of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the final product.

Synthesis of 4-bromo-2-methylaniline (Intermediate)

A common and effective method for the synthesis of 4-bromo-2-methylaniline involves the protection of the amino group of 2-methylaniline (o-toluidine), followed by bromination and subsequent deprotection. This strategy controls the regioselectivity of the bromination, directing the bromine atom to the para position relative to the activating amino group.

Experimental Protocol:

  • Step 1: Acetylation of 2-methylaniline

    • In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Step 2: Bromination of N-(2-methylphenyl)acetamide

    • Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

    • Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at room temperature. The amount of bromine should be one molar equivalent.

    • Stir the reaction mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.

    • Pour the mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.

    • The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

    • Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[5]

    • If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH or ammonium hydroxide) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline.[5]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[5]

    • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis of this compound (Final Product)

The final step involves the reaction of the synthesized 4-bromo-2-methylaniline with benzyl chloroformate in the presence of a base. This is a standard procedure for the formation of a carbamate linkage.

Experimental Protocol:

  • Dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, in a round-bottom flask.

  • Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath with constant stirring.

  • Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[6]

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis shows the completion of the reaction.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process for this compound.

Synthesis_Workflow start_material 2-Methylaniline intermediate1 N-(2-Methylphenyl)acetamide start_material->intermediate1 Acetic Anhydride, Glacial Acetic Acid intermediate2 N-(4-Bromo-2-methylphenyl)acetamide intermediate1->intermediate2 Bromine (Br2), Acetic Acid intermediate3 4-Bromo-2-methylaniline intermediate2->intermediate3 Acid or Base Hydrolysis (e.g., HCl or NaOH) final_product This compound intermediate3->final_product Benzyl Chloroformate, Base (e.g., Pyridine), DCM

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis p1 Protection: Acetylation of 2-Methylaniline p2 Bromination: Electrophilic Aromatic Substitution p1->p2 p3 Deprotection: Acid/Base Hydrolysis p2->p3 p4 Purification of Intermediate p3->p4 f1 Carbamate Formation: Reaction with Benzyl Chloroformate p4->f1 Use Purified Intermediate f2 Aqueous Workup: Acid/Base Washes f1->f2 f3 Purification: Chromatography/Recrystallization f2->f3 f4 Characterization f3->f4

Caption: Step-by-step experimental workflow for synthesis and purification.

References

Spectroscopic and Structural Elucidation of Benzyl (4-bromo-2-methylphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (4-bromo-2-methylphenyl)carbamate. Due to the absence of directly published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar molecules. The methodologies provided are generalized standard protocols for the spectroscopic analysis of carbamate compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from spectral data of analogous compounds, including substituted benzyl carbamates and brominated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic-H7.20 - 7.50Multiplet7HPhenyl and bromomethylphenyl rings
-NH-~8.00Singlet (broad)1HCarbamate N-H
-CH₂-~5.20Singlet2HBenzylic CH₂
-CH₃~2.30Singlet3HMethyl group on bromophenyl ring
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl C=O~154Carbamate C=O
Aromatic C110 - 140Phenyl and bromomethylphenyl rings
Benzylic CH₂~67Benzylic CH₂
Methyl CH₃~17Methyl group on bromophenyl ring

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Carbonyl)1690 - 1720Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1200 - 1350Stretching
C-O1000 - 1250Stretching
C-Br500 - 600Stretching

Table 3: Predicted Mass Spectrometry (MS) Data

Ion Type Predicted m/z Value Notes
[M]⁺319/321Molecular ion peak (due to Br isotopes)
[M-C₇H₇]⁺228/230Loss of benzyl group
[C₇H₇]⁺91Benzyl cation (tropylium ion)
[C₇H₆Br]⁺170/172Fragment of the bromomethylphenyl group

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

    • The chemical shifts are referenced to the solvent peak.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).

    • For EI, the sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

In-Depth Technical Guide: Solubility and Stability of Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Benzyl (4-bromo-2-methylphenyl)carbamate. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and formulation strategies. This document outlines anticipated physicochemical properties, detailed experimental protocols for their determination, and visual workflows to guide laboratory practices.

Core Physicochemical Properties

This compound is a carbamate derivative with the molecular formula C15H14BrNO2. Its structure suggests a largely non-polar nature, which significantly influences its solubility profile. The carbamate linkage is a key determinant of its chemical stability, being susceptible to hydrolysis under certain conditions.

Solubility Profile

Table 1: Anticipated Solubility of this compound

Solvent ClassSolvent ExamplesAnticipated SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe large non-polar surface area of the molecule is expected to limit its interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneSolubleThese solvents can effectively solvate both the polar carbamate group and the non-polar aromatic regions of the molecule.
Non-Polar Toluene, HexaneSolubleThe principle of "like dissolves like" suggests good solubility in non-polar organic solvents due to the molecule's hydrophobic character.
Aqueous Acidic Dilute HClInsolubleProtonation of the carbamate is unlikely to significantly increase aqueous solubility.
Aqueous Basic Dilute NaOHInsoluble (with potential degradation)While solubility is expected to be low, basic conditions may promote hydrolysis of the carbamate ester linkage over time.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation pathways and products. Carbamates, in general, are susceptible to hydrolysis, particularly under basic conditions.

Table 2: Anticipated Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents/ConditionsAnticipated DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C)Moderate to high degradation4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to elevated temp.High degradation4-bromo-2-methylaniline, Benzyl alcohol, Carbon dioxide
Oxidative Stress 3-30% H2O2, room temperatureModerate degradationOxidized derivatives of the aromatic rings, potential cleavage of the benzylic C-O bond.
Thermal Stress Dry heat (e.g., 80-100°C)Low to moderate degradationDecarboxylation products, other thermally induced rearrangement products.
Photolytic Stress Exposure to UV/Vis light (ICH Q1B guidelines)Moderate degradation, depending on the chromophores presentPhotodegradation products resulting from cleavage or rearrangement of the molecule.

Experimental Protocols

Detailed methodologies for the determination of solubility and stability are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents using the shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene, Hexane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 sep1 Allow solids to settle prep2->sep1 sep2 Centrifuge samples sep1->sep2 ana1 Withdraw and dilute supernatant sep2->ana1 ana2 Quantify concentration by HPLC ana1->ana2 end Solubility Data ana2->end Calculate Solubility

Solubility Determination Workflow
Protocol 2: Forced Degradation Studies for Stability Assessment

This protocol describes the conditions for conducting forced degradation studies to evaluate the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%, 30%)

  • Suitable organic solvent for stock solution preparation (e.g., Acetonitrile or Methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M).

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M).

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of H2O2 solution (e.g., 3% or 30%).

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • At specified time intervals, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution start->stock acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxid Oxidative Stress stock->oxid therm Thermal Stress stock->therm photo Photolytic Stress stock->photo sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) & Dilute sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc end Stability Profile & Degradation Pathways hplc->end

Forced Degradation Study Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided qualitative assessments, detailed experimental protocols, and workflow diagrams offer a robust framework for researchers and drug development professionals to empirically determine these critical parameters. The successful execution of these studies will enable informed decisions in the development of formulations and the establishment of appropriate storage and handling conditions for this compound.

Methodological & Application

Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis involves the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a visual representation of the synthesis workflow.

Introduction

This compound is a carbamate derivative with potential applications in medicinal chemistry and materials science. The presence of the bromo and methyl functionalities on the phenyl ring, combined with the benzyl carbamate group, provides a versatile scaffold for further chemical modifications. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzyl chloroformate with 4-bromo-2-methylaniline.

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 4-bromo-2-methylaniline

    • Benzyl chloroformate

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Hexane

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (silica gel)

    • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add pyridine or triethylamine (1.1-1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. .

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of benzyl carbamates from anilines, which can be expected for this protocol.

ParameterValue
Starting Material 4-bromo-2-methylaniline
Reagent Benzyl chloroformate
Solvent Dichloromethane
Base Pyridine
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (post-chromatography) >98%
Physical Appearance White to off-white solid

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Dissolve 4-bromo-2-methylaniline and base in DCM Start->Reagents Cooling Cool to 0°C Reagents->Cooling Addition Add Benzyl Chloroformate Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) Reaction->Workup Drying Dry with MgSO4 Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product This compound Purification->Product

High-performance liquid chromatography (HPLC) analysis of carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of carbamates using High-Performance Liquid Chromatography (HPLC). Carbamates, a class of compounds derived from carbamic acid, are widely used as pesticides and pharmaceuticals. Due to their polarity and thermal instability, HPLC is the preferred method for their analysis over gas chromatography.[1][2] This guide covers established methodologies, including U.S. Environmental Protection Agency (EPA) methods, for the sensitive and selective quantification of carbamates in various matrices.

Overview of the HPLC Method

The most common HPLC method for carbamate analysis involves a reversed-phase separation followed by post-column derivatization and fluorescence detection.[1][3] This approach is favored for its enhanced sensitivity and selectivity.[1] After the carbamates are separated on an HPLC column, they are hydrolyzed with a strong base like sodium hydroxide at an elevated temperature to form methylamine.[3][4] The resulting methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent such as 2-mercaptoethanol to produce a highly fluorescent isoindole derivative.[3][5] This derivative is then detected by a fluorescence detector.[3]

Alternatively, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be used for the analysis of carbamates, offering high selectivity and sensitivity without the need for derivatization.[6][7] UV detection is also possible for some carbamates, particularly at low wavelengths (190–220 nm).[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of various carbamates, compiled from different application notes and studies.

Table 1: Method Detection Limits (MDLs) and Linearity for EPA Method 531.2

AnalyteMethod Detection Limit (MDL), µg/LLinear Range, µg/L
Aldicarb0.0260.1 - 20
Aldicarb sulfoxide0.0450.1 - 20
Aldicarb sulfone0.0340.1 - 20
Carbaryl0.0650.2 - 40
Carbofuran0.0420.1 - 20
3-Hydroxycarbofuran0.0530.2 - 40
Methiocarb0.0530.2 - 40
Methomyl0.0270.1 - 20
Oxamyl0.0370.1 - 20
Propoxur (Baygon)0.0570.2 - 40

Data sourced from a study validating a method for 11 carbamate pesticides in drinking water, with MDLs determined in reagent water.[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MSPE-HPLC-UV Analysis

AnalyteLOD (µg/L)LOQ (µg/L)Linear Range (µg/L)
Bendiocarb (BDC)0.0150.0500.050 - 1000
Carbosulfan (CBS)0.0150.0500.050 - 1000
Carbofuran (CBF)0.0150.0500.050 - 1000
Carbaryl (CBR)0.0900.3000.300 - 1000
Propoxur (PPX)0.0150.0500.050 - 1000
Isoprocarb (IPC)0.0050.0150.015 - 1000
Promecarb (PMC)0.0150.0500.050 - 1000

This data is based on a magnetic solid-phase extraction (MSPE) procedure coupled with HPLC-UV detection.[10]

Table 3: Recovery Data for Carbamates in Spiked Water Samples

CompoundSpiking Level (µg/L)Mean % Recovery% RSD
Aldicarb sulfone45426.3
Bendiocarb45888.6
Carbaryl5847.2
Carbofuran5888.6
m-Cumenyl-methylcarbamate45897.9
3,5-Dimethylphenyl-methylcarbamate45878.3
Dioxacarb45898.1
Formetanate HCl452812.1
Methiocarb5858.1
Methomyl5787.8
Mexacarbate45868.4
Oxamyl5828.0
Promecarb4588*8.6
Propoxur5868.3

*Mean percent recovery was greater than 100% at a 5 µg/L spiking level.[11]

Experimental Protocols

The following are detailed protocols for the HPLC analysis of carbamates, based on established methods such as EPA 531.1 and 531.2.

Sample Preparation and Preservation

For aqueous samples, proper collection and preservation are crucial to prevent the degradation of carbamates.

  • Sample Collection: Collect samples in amber glass bottles to protect them from light.[4]

  • Dechlorination: If the sample contains residual chlorine, add a dechlorinating agent like sodium thiosulfate.[4]

  • Preservation: Adjust the sample pH to approximately 3.8 with a buffer such as potassium dihydrogen citrate to prevent hydrolysis of certain carbamates.[5]

  • Storage: Store the samples at or below 4°C and protect them from light.[4] The holding time is generally up to 14 days.[4]

  • Filtration: Before analysis, filter the water sample to remove particulate matter.[4]

For solid samples like food matrices, an extraction step is necessary.

  • Extraction: Homogenize the sample and extract with a suitable solvent like dichloromethane in an ultrasonic bath.[12]

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.[12]

  • Evaporation and Reconstitution: Transfer the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a mixture of deionized water and acetonitrile.[12]

HPLC System and Conditions

The following are typical HPLC conditions for carbamate analysis.

  • Instrument: An HPLC system equipped with a pump, autosampler, column heater, and fluorescence detector.[3] A post-column derivatization system is also required.[3]

  • Column: A reversed-phase C8 or C18 column is commonly used. For example, a PerkinElmer Brownlee Validated C-8 column (250 x 4.6 mm, 5 µm) or a Pickering C18 (4.6 x 150 mm, 5 µm).[1][3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile is typically employed.[3][12]

    • Example Gradient:

      • Start with 85% water / 15% methanol.

      • Linearly decrease to 30% water over 40 minutes.

      • Hold at 30% water for 4 minutes.

      • Step to 100% methanol and hold for 5 minutes.

      • Return to initial conditions and equilibrate for 14 minutes.[3]

  • Flow Rate: A typical flow rate is between 0.75 and 1.5 mL/min.[9][12]

  • Column Temperature: Maintain the column at a constant temperature, for example, 37°C, to ensure reproducible retention times.[3]

  • Injection Volume: The injection volume can range from 10 µL to 1000 µL depending on the desired sensitivity.[3][9]

Post-Column Derivatization

This process enhances the detectability of carbamates.

  • Hydrolysis Reagent: Prepare a 0.05 N to 0.075 N sodium hydroxide (NaOH) solution in reagent water.[4][5]

  • Derivatization Reagent:

    • Prepare a borate buffer solution.[1]

    • Dissolve o-phthalaldehyde (OPA) in the borate buffer.

    • Add 2-mercaptoethanol to the OPA solution.[6]

  • Reaction Conditions:

    • The column effluent is mixed with the NaOH solution and heated to 80-100°C in a reaction coil to hydrolyze the carbamates to methylamine.[5][13]

    • The hydrolyzed stream is then mixed with the OPA/2-mercaptoethanol reagent to form the fluorescent derivative.[1]

Detection
  • Fluorescence Detector:

    • Excitation Wavelength: Approximately 330-340 nm.[1][3]

    • Emission Wavelength: Approximately 450-466 nm.[1][3]

Visualizations

The following diagrams illustrate the key workflows and chemical reactions involved in the HPLC analysis of carbamates.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization cluster_detection Detection & Analysis Sample Aqueous or Solid Sample Filter Filtration / Extraction Sample->Filter Autosampler Autosampler Filter->Autosampler Column Reversed-Phase C18 Column Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Column Hydrolysis Hydrolysis (NaOH, 95°C) Column->Hydrolysis Derivatization Derivatization (OPA Reagent) Hydrolysis->Derivatization Detector Fluorescence Detector (Ex: 330nm, Em: 465nm) Derivatization->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for HPLC analysis of carbamates.

Post_Column_Derivatization Carbamate N-Methyl Carbamate R-O-C(=O)NHCH₃ Hydrolysis {Hydrolysis | + NaOH, 95°C} Carbamate->Hydrolysis Methylamine Methylamine CH₃NH₂ Hydrolysis->Methylamine OPA o-Phthalaldehyde (OPA) + 2-Mercaptoethanol Methylamine->OPA Derivative {Fluorescent Isoindole Derivative} OPA->Derivative

Caption: Post-column derivatization reaction of N-methylcarbamates.

Carbamate_MoA cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibition Reversible Inhibition Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Overstimulation Continuous Receptor Stimulation Carbamate Carbamate Pesticide Carbamate->AChE Excess_ACh Excess ACh Accumulation Excess_ACh->Overstimulation

References

Application Notes and Protocols for the Analysis of Carbamate Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate compounds are a class of organic chemicals widely used as pesticides, insecticides, and herbicides in agriculture.[1] They are also utilized in pharmaceutical applications.[2] Due to their potential toxicity to humans and the environment, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including food, water, and biological samples.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of carbamates.[4] However, their inherent thermal lability often necessitates derivatization to improve volatility and thermal stability for successful GC analysis.[5][6]

This document provides detailed application notes and protocols for the determination of carbamate compounds using GC-MS, addressing sample preparation, derivatization, and instrumental analysis.

Toxicological Significance of Carbamates

Carbamates exert their primary toxic effect through the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[7] Symptoms of carbamate poisoning can range from mild to severe and include nausea, vomiting, dizziness, and in extreme cases, respiratory failure.[7] Some studies also suggest that carbamate-induced toxicity can lead to oxidative stress through the modulation of signaling pathways such as the NFE2-related factor 2 (Nrf2) pathway.[2]

cluster_0 Normal Synaptic Transmission cluster_1 Carbamate Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Receptors Cholinergic Receptors Acetylcholine->Receptors Binds Hydrolysis Hydrolysis AChE->Hydrolysis Inhibited_AChE Inhibited Acetylcholinesterase Signal Transduction Signal Transduction Carbamate Carbamate Compound Carbamate->AChE Reversibly Binds Accumulation Acetylcholine Accumulation Inhibited_AChE->Accumulation Overstimulation of Receptors Overstimulation of Receptors

Mechanism of Carbamate Toxicity.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix and the specific carbamates of interest. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Protocol 1: Liquid-Liquid Extraction (LLE) for Alcoholic Beverages [7]

  • To 10 mL of the alcoholic beverage sample, add an internal standard (e.g., isopropyl carbamate).

  • Adjust the pH of the sample to 9.

  • Extract the sample with 20 mL of ethyl acetate by shaking vigorously for 5 minutes.

  • Allow the phases to separate and collect the organic (upper) layer.

  • Repeat the extraction twice more with fresh ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples [4]

  • Condition an Isolute ENV+ SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the carbamates with 10 mL of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

Protocol 3: QuEChERS for Vegetable Samples

  • Homogenize 10 g of the vegetable sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive SPE cleanup.

  • Add the d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA) to the aliquot.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS analysis (with or without derivatization).

Derivatization

Derivatization is a critical step for the analysis of many carbamates by GC-MS to enhance their thermal stability and chromatographic performance.[5][6]

Protocol 2A: Silylation with BSTFA [7]

  • To the 1 mL concentrated extract from the sample preparation step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Seal the vial and heat at 80°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS injection.

Protocol 2B: Derivatization with 9-Xanthydrol

  • To the 1 mL concentrated extract, add 100 µL of a 50 mM solution of 9-xanthydrol in acetone and 50 µL of 0.05 M HCl.

  • Heat the mixture at 60°C for 60 minutes.

  • After cooling, the sample is ready for injection.

Protocol 2C: Flash Alkylation (Methylation) in the Injector [2]

  • This technique involves the co-injection of the sample with a methylating agent (e.g., trimethylanilinium hydroxide) into a hot GC injector.

  • The derivatization occurs rapidly in the injector port.

  • This method is suitable for O-aryl and N-aryl carbamates.

GC-MS Instrumentation and Conditions

The following tables summarize typical GC-MS parameters for the analysis of derivatized carbamates.

Table 1: Gas Chromatography (GC) Conditions

ParameterCondition 1 (Silylated Carbamates)Condition 2 (Xanthydrol Derivatives)Condition 3 (Methylated Carbamates)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6]DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentSGE BPX-50 (60 m x 0.25 mm, 0.25 µm) or equivalent[2]
Injector Temperature 250°C[6]280°C250°C[2]
Injection Mode Splitless[6]SplitlessSplit[2]
Injection Volume 1 µL[6]1 µL2 µL[2]
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/minHelium at 1.2 mL/min[2]
Oven Program 60°C (1 min), 20°C/min to 150°C (1 min), 6°C/min to 270°C (1 min)[6]70°C (2 min), 25°C/min to 300°C (5 min)70°C (1 min), 10°C/min to 300°C (6 min)[2]

Table 2: Mass Spectrometry (MS) Conditions

ParameterTypical Setting
Ionization Mode Electron Impact (EI) at 70 eV[2]
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Transfer Line Temperature 280°C

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the GC-MS analysis of carbamates.

Table 3: Method Validation Data for Ethyl Carbamate (Silylation) [7]

ParameterValue
Linearity (R²) 0.9999
Limit of Detection (LOD) 0.30 µg/kg
Limit of Quantification (LOQ) 5.0 µg/kg
Precision (RSD%) < 8.4%

Table 4: Method Validation Data for Various Carbamates (Derivatization with 9-Xanthydrol)

CarbamateLOQ (µg/L)Intra-day RSD% (at 1.0 µg/L)Inter-day RSD% (at 1.0 µg/L)
Carbaryl0.015< 15%< 15%
Carbofuran0.007< 15%< 15%
Metolcarb0.028< 15%< 15%
Isoprocarb0.012< 15%< 15%
Ethiofencarb0.021< 15%< 15%

Table 5: Method Validation Data for Various Carbamates (Flash Methylation) [2]

CarbamateLinearity (R²) (100 pg/µL to 10 ng/mL)
Aldicarb> 0.99
Carbofuran> 0.99
Methomyl> 0.99
Oxamyl> 0.99
Propoxur> 0.99

Experimental Workflow

The general workflow for the GC-MS analysis of carbamate compounds is depicted below.

Sample Sample Collection (Food, Water, Biological) Preparation Sample Preparation (LLE, SPE, or QuEChERS) Sample->Preparation Derivatization Derivatization (Silylation, Alkylation, etc.) Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification and Reporting Data->Quantification

GC-MS Analysis Workflow.

Conclusion

Gas chromatography-mass spectrometry, often coupled with a derivatization step, provides a robust and sensitive method for the analysis of carbamate compounds in a variety of matrices. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own GC-MS methods for carbamate analysis. Proper sample preparation and the selection of an appropriate derivatization technique are critical for achieving accurate and reliable results.

References

Application Notes and Protocols for Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-bromo-2-methylphenyl)carbamate (CAS No. 1245563-07-8) is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. Its structure incorporates a benzyl carbamate protecting group, a synthetically useful aryl bromide, and a methyl-substituted phenyl ring, offering multiple avenues for chemical modification. These application notes provide an overview of its properties, potential applications, and detailed protocols for its use in key synthetic transformations.

Chemical Properties and Data

This compound is a stable solid at room temperature. The presence of the aryl bromide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the benzyl carbamate group serves as a robust protecting group for the aniline nitrogen, which can be removed under standard hydrogenolysis conditions.

PropertyValue
CAS Number 1245563-07-8
Molecular Formula C₁₅H₁₄BrNO₂
Molecular Weight 320.18 g/mol
Appearance Off-white to white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate)
Storage Store in a cool, dry place away from light

Potential Applications

The structural features of this compound make it a valuable intermediate for the synthesis of a range of target molecules, including:

  • Kinase Inhibitors: The substituted aniline core is a common scaffold in many kinase inhibitors. The aryl bromide allows for the introduction of various heterocyclic and aryl moieties found in pharmacologically active compounds targeting kinases.

  • Agrochemicals: The bromo- and methyl-substituted phenyl ring can be found in the structures of some herbicides and fungicides. This intermediate can serve as a building block for the synthesis of novel agrochemical candidates.

  • Materials Science: The diaryl amine or biaryl structures that can be synthesized from this intermediate may have applications in organic electronics and materials science.

Experimental Protocols

The following protocols are generalized procedures for common reactions involving intermediates like this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or ester. This reaction is fundamental for the formation of C-C bonds and the synthesis of biaryl compounds.

Reaction Scheme:

Materials:

Reagent/SolventTypical Quantity (for 1 mmol scale)
This compound320 mg (1 mmol)
Arylboronic acid1.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05 mmol (2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃)2 - 3 mmol
Solvent (e.g., Toluene/Water or Dioxane/Water)10 mL

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants (Carbamate, Boronic Acid, Base) start->reagents inert Inert Atmosphere (Ar/N2 Purge) reagents->inert solvent Add Solvent & Degas inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Complete extract Extraction (EtOAc, H2O, Brine) cool->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Product purify->end_node

Workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the aryl bromide, forming a C-N bond. This is a powerful method for synthesizing diaryl amines or alkyl-aryl amines.

Reaction Scheme:

Materials:

Reagent/SolventTypical Quantity (for 1 mmol scale)
This compound320 mg (1 mmol)
Amine (R₂NH)1.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd₂(dba)₃)0.01 - 0.02 mmol (1-2 mol% Pd)
Ligand (e.g., XPhos, RuPhos)0.02 - 0.04 mmol
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2 mmol
Anhydrous Solvent (e.g., Toluene, Dioxane)10 mL

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products carbamate This compound oxidative_addition Oxidative Addition carbamate->oxidative_addition amine Amine (R₂NH) amine_coordination Amine Coordination amine->amine_coordination pd0 Pd(0)L₂ pd0->oxidative_addition pd_complex [Ar-Pd(II)-Br]L₂ oxidative_addition->pd_complex pd_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination byproduct H-Base⁺ Br⁻ deprotonation->byproduct reductive_elimination->pd0 Regeneration product Benzyl (4-(NR₂)-2-methylphenyl)carbamate reductive_elimination->product

Simplified Buchwald-Hartwig Amination Pathway.
Deprotection of the Benzyl Carbamate

This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free aniline. Hydrogenolysis is the most common and effective method for this transformation.

Reaction Scheme:

Materials:

Reagent/SolventTypical Quantity (for 1 mmol scale)
Benzyl (4-R-2-methylphenyl)carbamate1 mmol
Palladium on Carbon (10% Pd/C)10-20 mol%
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)15 mL
Hydrogen (H₂)Balloon or H₂ atmosphere

Procedure:

  • Dissolve the benzyl carbamate derivative in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected aniline product.

Deprotection_Logic start Start with Cbz-protected Aniline dissolve Dissolve in Solvent (e.g., MeOH, EtOAc) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce H₂ Atmosphere (Balloon or Parr Shaker) add_catalyst->hydrogenate stir Stir Vigorously at RT hydrogenate->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor monitor->stir Reaction Incomplete filter_celite Filter through Celite® to remove Pd/C monitor->filter_celite Reaction Complete concentrate Concentrate Filtrate filter_celite->concentrate product Obtain Free Aniline Product concentrate->product

Logical Flow for Cbz Deprotection.

Safety Information

  • Hazard Statements: Based on data for similar compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: These application notes are intended for informational purposes only and should be used by qualified professionals. The experimental protocols are illustrative and may require optimization. All chemical manipulations should be carried out with appropriate safety precautions.

Application of Benzyl (4-bromo-2-methylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the medicinal chemistry applications of Benzyl (4-bromo-2-methylphenyl)carbamate is limited. The following application notes and protocols are based on the broader class of substituted benzyl phenylcarbamates and are intended to provide a foundational framework for the investigation of this specific compound.

Application Notes

The carbamate moiety is a versatile functional group in medicinal chemistry, appearing in numerous approved therapeutic agents. Its utility stems from its chemical stability and its ability to act as a peptide bond isostere, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability. Substituted benzyl phenylcarbamates, including the title compound this compound, represent a class of compounds with significant potential for diverse therapeutic applications.

Potential Therapeutic Targets:

Based on the activities of structurally related carbamates, this compound could be investigated for its potential as an inhibitor of various enzymes. The substitution pattern on the phenyl ring (a bromo and a methyl group) can influence the compound's electronic and steric properties, which in turn can dictate its binding affinity and selectivity for specific biological targets.

  • Cholinesterases: Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[1][2][3] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurological disorders. The substitution on the phenyl ring could modulate the carbamylation rate of the serine residue in the active site of these enzymes.

  • Cytochrome P450 Enzymes: Some carbamate derivatives have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could be either inhibitory or inductive, affecting the pharmacokinetics of co-administered drugs.

  • Other Enzymes: The diverse structures of carbamates allow them to be tailored to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH) or various proteases, by mimicking the transition state of substrate hydrolysis.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: As potential cholinesterase inhibitors, these compounds could be explored for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.

  • Oncology: Many carbamate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action could involve the induction of apoptosis or cell cycle arrest.

  • Infectious Diseases: Carbamates have been investigated as potential antimicrobial and antiparasitic agents.

Pharmacokinetic Considerations:

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For carbamate-containing compounds, key parameters to consider include oral bioavailability, metabolic stability, and plasma protein binding.[6] The lipophilicity introduced by the benzyl and substituted phenyl groups in this compound suggests that it may have good membrane permeability, but this needs to be experimentally verified.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the medicinal chemistry potential of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl carbamates.

Materials:

  • 4-Bromo-2-methylaniline

  • Benzyl chloroformate

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 4-bromo-2-methylaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution.

  • Add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line.[8][9][10]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated cells as controls.

  • Incubate the plates for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is for determining the AChE inhibitory activity of the compound.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound (dissolved in a minimal amount of DMSO and diluted with buffer).

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)28.5 ± 3.1
MCF-7 (Breast Cancer)12.8 ± 1.5
HEK293 (Normal Kidney)> 100

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

EnzymeIC₅₀ (µM)
Acetylcholinesterase (AChE)8.7 ± 0.9
Butyrylcholinesterase (BChE)25.1 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Reaction_Vessel Reaction in DCM with Pyridine 4-Bromo-2-methylaniline->Reaction_Vessel Benzyl_chloroformate Benzyl chloroformate Benzyl_chloroformate->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Purification Column Chromatography Quenching->Purification Product Benzyl (4-bromo-2- methylphenyl)carbamate Purification->Product

Caption: General workflow for the synthesis of this compound.

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Add MTT reagent and incubate Incubation->MTT_Assay Solubilization Solubilize formazan crystals MTT_Assay->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 value Measurement->Analysis

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Signaling_Pathway Carbamate This compound AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibition ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Enzyme ACh Acetylcholine (ACh) ACh->ACh_hydrolysis Substrate Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Activation Neuronal_Signaling Enhanced Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling

Caption: Hypothetical signaling pathway for AChE inhibition by a carbamate derivative.

References

Application Notes and Protocols: Enzyme Inhibition Assay for Carbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamate compounds are a significant class of molecules with a wide range of applications, notably as pesticides and therapeutic agents.[1] Their biological activity often stems from their ability to inhibit key enzymes, with acetylcholinesterase (AChE) being a primary target.[1][2] The inhibition of AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine, leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This mechanism is central to both the insecticidal action of carbamate pesticides and the therapeutic effects of drugs used to treat conditions like myasthenia gravis and Alzheimer's disease.[1][4]

Carbamates are typically classified as pseudo-irreversible or reversible inhibitors.[5][6] They react with the serine residue in the active site of AChE to form a carbamylated enzyme, which is more stable than the acetylated enzyme formed during normal substrate hydrolysis.[5] The rate of decarbamylation is significantly slower than deacetylation, leading to a temporary inactivation of the enzyme.[7]

This application note provides a detailed protocol for a colorimetric in vitro enzyme inhibition assay to determine the inhibitory potential of carbamate compounds against acetylcholinesterase. The protocol is based on the well-established Ellman's method, which measures the activity of AChE by monitoring the formation of a yellow-colored product.[4]

Experimental Protocols

Principle of the Assay

The activity of acetylcholinesterase is determined by measuring the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[4] In the presence of an inhibitory carbamate compound, the rate of acetylthiocholine hydrolysis is reduced, leading to a decrease in the rate of TNB formation. The inhibitory activity of the test compound is determined by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Materials and Reagents
  • Purified acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Carbamate test compounds

  • Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • A suitable solvent for the test compounds (e.g., DMSO)

  • 96-well microplates

  • Microplate spectrophotometer capable of reading absorbance at 412 nm[8]

  • Multichannel pipettes and tips

  • Purified water

Preparation of Reagents
  • AChE Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1-0.5 U/mL.[9]

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Substrate Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of purified water. Prepare fresh daily.

  • Test Compound Stock Solutions: Prepare stock solutions of the carbamate compounds in a suitable solvent (e.g., 10 mM in DMSO).

  • Working Inhibitor Solutions: Prepare serial dilutions of the test compounds in phosphate buffer from the stock solutions. Ensure the final solvent concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Protocol

This protocol is designed for a 96-well plate format.

  • Prepare the Assay Plate:

    • Add 20 µL of the working inhibitor solutions (or solvent for control wells) to the appropriate wells of the 96-well plate.

    • Include a "no inhibitor" control (solvent only) and a "blank" control (buffer only, no enzyme).

  • Enzyme Pre-incubation:

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE enzyme solution to all wells except the blank controls.

    • Mix gently and pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes). This pre-incubation step is crucial for carbamate inhibitors to allow for the carbamylation of the enzyme active site.[8]

  • Initiate the Reaction:

    • Add 10 µL of the DTNB solution to all wells.

    • Add 10 µL of the ATCI substrate solution to all wells to start the reaction.[8] The final volume in each well will be 200 µL.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[8]

Data Presentation

The results of the enzyme inhibition assay can be presented in tabular format for clear comparison.

Table 1: Raw Absorbance Data and Calculation of Reaction Velocity

Well TypeInhibitor Conc. (µM)Absorbance at Time 0Absorbance at Time 10 minΔ Absorbance (10 min)Reaction Velocity (ΔAbs/min)
BlankN/A0.0520.0550.0030.0003
Control (No Inhibitor)00.0540.8540.8000.0800
Test Compound A0.10.0530.6830.6300.0630
Test Compound A10.0550.4550.4000.0400
Test Compound A100.0510.1510.1000.0100
Test Compound B0.10.0560.7960.7400.0740
Test Compound B10.0540.6240.5700.0570
Test Compound B100.0550.3550.3000.0300

Table 2: Calculation of Percent Inhibition and IC₅₀ Value

Test CompoundInhibitor Conc. (µM)Reaction Velocity (ΔAbs/min)Percent Inhibition (%)IC₅₀ (µM)
A0.10.063021.25
A10.040050.001.0
A100.010087.50
B0.10.07407.50
B10.057028.75>10
B100.030062.50

Percent Inhibition is calculated using the formula: (1 - (Velocity_inhibitor / Velocity_control)) * 100 IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. It can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, DTNB, ATCI, Inhibitors) serial_dilutions Prepare Serial Dilutions of Carbamate Compounds prep_reagents->serial_dilutions add_inhibitor Add Inhibitor/ Vehicle Control serial_dilutions->add_inhibitor add_enzyme Add AChE Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb add_atci Add ATCI Substrate (Start Reaction) add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atci->read_absorbance calc_velocity Calculate Reaction Velocity read_absorbance->calc_velocity calc_inhibition Calculate Percent Inhibition calc_velocity->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the carbamate enzyme inhibition assay.

Mechanism of Acetylcholinesterase Inhibition by Carbamates

carbamate_inhibition_mechanism cluster_reaction Inhibition Mechanism cluster_substrate Normal Substrate Hydrolysis E_S AChE + Carbamate ES_complex [AChE-Carbamate Complex] E_S->ES_complex Binding (k1) ES_complex->E_S Dissociation (k-1) E_carbamylated Carbamylated AChE (Inactive) ES_complex->E_carbamylated Carbamylation (k2) E_regenerated Active AChE E_carbamylated->E_regenerated Spontaneous Hydrolysis (Decarbamylation, k3 - slow) AChE Active AChE Products Choline + Acetate AChE->Products Fast Hydrolysis ACh Acetylcholine (Substrate)

Caption: Pseudo-irreversible inhibition of AChE by carbamates.

References

Application Notes and Protocols for Cell-Based Assays Involving Substituted Phenylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylcarbamates are a versatile class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. Their therapeutic potential spans various areas, including oncology, neurodegenerative diseases, and inflammatory disorders. This document provides detailed application notes and experimental protocols for conducting cell-based assays to evaluate the efficacy and mechanism of action of substituted phenylcarbamates. The provided methodologies cover key aspects of cellular function, including cytotoxicity, apoptosis, and the modulation of critical signaling pathways.

Data Presentation: In Vitro Efficacy of Substituted Phenylcarbamates

The following tables summarize the quantitative data on the biological activities of representative substituted phenylcarbamates and related carbamate-containing compounds in various cell-based assays.

Table 1: Cytotoxicity of Substituted Phenylcarbamates in Cancer Cell Lines

Compound Name/ClassCell LineAssay TypeIC50/GI50 (µM)Reference
Phenylthiazole derivatives (4c, 4d)SKNMC (Neuroblastoma)MTT10.8 ± 0.08[1]
Hep-G2 (Hepatocarcinoma)MTT11.6 ± 0.12[1]
Phenylfuranylnicotinamidines (4d, 4e)SR (Leukemia)MTT0.37[2][3]
HT29 (Colon Cancer)MTT0.47[2][3]
HL-60(TB) (Leukemia)MTT< 0.25[2]
Colo 205 (Colon Cancer)MTT< 0.25[2]
HCC-2998 (Colon Cancer)MTT< 0.25[2]

Table 2: Activity of Carbamate Derivatives in Mechanistic Assays

Compound/Derivative ClassTarget/AssayIC50 (µM)Mechanism of ActionReference
Naphthyl–azotricyclic-urea–phenyl scaffoldProteasome (β5c) Inhibition1.15 (Ki)Competitive Inhibition[4]
Carfilzomib (epoxyketone peptide)Proteasome (β5) Inhibition~0.006Irreversible Inhibition[5]
Todalam (rationally designed inhibitor)Tubulin PolymerizationFavorable IC50Binds to a novel tubulin site[6]
N-phenyl-2-p-tolylthiazole-4-carboxamide (4c)Cytotoxicity (SKNMC)10.8 ± 0.08Not specified[1]
N-phenyl-2-p-tolylthiazole-4-carboxamide (4d)Cytotoxicity (Hep-G2)11.6 ± 0.12Not specified[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Signaling Pathway Analysis A Select Cancer Cell Lines B Cell Viability/Cytotoxicity Assay (e.g., MTT) A->B C Determine IC50/GI50 Values B->C D Cell Cycle Analysis C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) C->E F Tubulin Polymerization Assay C->F G Proteasome Activity Assay C->G H Western Blot for ER Stress Markers (e.g., GRP78, CHOP) D->H I Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3, Bcl-2) D->I J Analysis of MAPK, PI3K/Akt, NF-kB Pathways D->J E->H E->I E->J F->H F->I F->J G->H G->I G->J

Figure 1: Experimental workflow for evaluating substituted phenylcarbamates.

apoptosis_pathway cluster_er_stress Endoplasmic Reticulum Stress cluster_mitochondria Mitochondrial Pathway compound Substituted Phenylcarbamate UPR Unfolded Protein Response (UPR) compound->UPR Induces ER Stress Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) compound->Bcl2 Modulates PERK PERK Activation UPR->PERK IRE1 IRE1α Activation UPR->IRE1 ATF6 ATF6 Activation UPR->ATF6 CHOP CHOP Upregulation PERK->CHOP CHOP->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis proteasome_inhibition_pathway cluster_substrates Proteasome Substrates cluster_effects Cellular Effects compound Substituted Phenylcarbamate proteasome 26S Proteasome compound->proteasome Inhibits nfkb NF-kB Activation (Pro-survival) compound->nfkb Inhibition of IkB degradation leads to NF-kB inhibition cell_cycle Cell Cycle Arrest compound->cell_cycle Accumulation of cyclins apoptosis Apoptosis Induction compound->apoptosis Accumulation of p53 degradation Protein Degradation proteasome->degradation proteasome->nfkb Degrades IkB, inhibiting NF-kB proteasome->cell_cycle Degrades cyclins, promoting progression proteasome->apoptosis Degrades p53, inhibiting apoptosis IkB IkB ubiquitin Ubiquitinated Proteins IkB->ubiquitin p53 p53 p53->ubiquitin cyclins Cyclins cyclins->ubiquitin ubiquitin->proteasome tubulin_inhibition_pathway cluster_process Microtubule Dynamics cluster_effects Cellular Consequences compound Substituted Phenylcarbamate tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Polymerization tubulin->polymerization tubulin->polymerization Inhibits microtubules Microtubules depolymerization Depolymerization microtubules->depolymerization polymerization->microtubules spindle Mitotic Spindle Disruption depolymerization->tubulin arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Benzyl-(4-brom-2-methylphenyl)carbamat für die weiterführende Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Benzyl-(4-brom-2-methylphenyl)carbamat ist ein vielseitiges Zwischenprodukt in der organischen Synthese, insbesondere in der Entwicklung pharmazeutischer Wirkstoffe. Die Präsenz eines Bromatoms am Phenylring ermöglicht eine breite Palette von Palladium-katalysierten Kreuzkupplungsreaktionen, während die Benzylcarbamat-Gruppe als Schutzgruppe für das Anilin-Stickstoffatom dient und Modifikationen oder die anschließende Freilegung der Aminofunktion erlaubt. Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung dieser Verbindung, mit einem Fokus auf Reaktionen, die für die Wirkstoffforschung relevant sind.

Derivatisierung am Arylbromid: Palladium-katalysierte Kreuzkupplungsreaktionen

Das Bromatom am Phenylring des Benzyl-(4-brom-2-methylphenyl)carbamats ist der primäre Angriffspunkt für die Einführung molekularer Diversität. Palladium-katalysierte Kreuzkupplungsreaktionen sind hierfür die Methoden der Wahl.

Suzuki-Miyaura-Kupplung zur Synthese von Biaryl-Strukturen

Die Suzuki-Miyaura-Kupplung ermöglicht die Bildung von C-C-Bindungen zwischen dem Arylbromid und einer Organoboronsäure oder einem -ester. Diese Reaktion ist fundamental für die Synthese von Biaryl-Motiven, die in vielen pharmazeutischen Wirkstoffen vorkommen. Die sterische Hinderung durch die ortho-ständige Methylgruppe erfordert oft den Einsatz von speziellen, sperrigen und elektronenreichen Phosphin-Liganden, um hohe Ausbeuten zu erzielen.[1][2]

Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung

start Startmaterialien (Ar-Br, Boronsäure, Base, Lösungsmittel) reagenzien Katalysator/ Ligand zugeben start->reagenzien entgasen Entgasen (z.B. Ar-Spülung) reagenzien->entgasen erhitzen Erhitzen (80-110 °C) entgasen->erhitzen ruehren Rühren (4-24 h) erhitzen->ruehren abkuehlen Abkühlen ruehren->abkuehlen extraktion Extraktion abkuehlen->extraktion reinigung Reinigung (Säulenchromatographie) extraktion->reinigung produkt Produkt (Biaryl-Derivat) reinigung->produkt

Abbildung 1: Allgemeiner Arbeitsablauf der Suzuki-Miyaura-Kupplung.

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

  • In einem trockenen Schlenkrohr werden Benzyl-(4-brom-2-methylphenyl)carbamat (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.) und eine Base (z.B. K₃PO₄, 2,0-3,0 Äq.) vorgelegt.

  • Der Palladium-Präkatalysator (z.B. Pd(OAc)₂, 2-5 mol%) und der Ligand (z.B. SPhos, 4-10 mol%) werden hinzugefügt.

  • Das Reaktionsgefäß wird evakuiert und dreimal mit einem Inertgas (Argon oder Stickstoff) gespült.

  • Ein entgastes Lösungsmittelgemisch (z.B. 1,4-Dioxan/Wasser 4:1) wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird unter starkem Rühren für 4-24 Stunden auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Tabelle 1: Quantitative Daten für die Suzuki-Miyaura-Kupplung von substituierten Arylbromiden

BoronsäurePd-Katalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)Referenz
PhenylboronsäurePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxan/H₂O802081[2]
4-MethoxyphenylboronsäurePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluol/H₂O1001292[3]
4-ChlorphenylboronsäurePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluol/H₂O1101880[3]
3-ThienylboronsäurePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxan/H₂O802273[4]
Buchwald-Hartwig-Aminierung zur Synthese von Diarylaminen

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[5] Sie ermöglicht die Kupplung des Arylbromids mit einer Vielzahl von primären oder sekundären Aminen, was zur Synthese von substituierten Diarylaminen oder N-Arylalkylaminen führt. Diese Struktureinheiten sind in vielen Kinase-Inhibitoren und anderen biologisch aktiven Molekülen von Bedeutung. Die Kompatibilität der Reaktion mit der Carbamat-Schutzgruppe ist im Allgemeinen gut.[6][7]

Allgemeiner Arbeitsablauf für die Buchwald-Hartwig-Aminierung

start Startmaterialien (Ar-Br, Amin, Base) katalysator Pd-Präkatalysator/ Ligand zugeben start->katalysator entgasen Entgasen und Lösungsmittel zugeben katalysator->entgasen erhitzen Erhitzen (80-110 °C) entgasen->erhitzen ruehren Rühren (1-24 h) erhitzen->ruehren filtration Filtration ruehren->filtration extraktion Extraktion filtration->extraktion reinigung Reinigung (Chromatographie) extraktion->reinigung produkt Produkt (Arylaminderivat) reinigung->produkt

Abbildung 2: Allgemeiner Arbeitsablauf der Buchwald-Hartwig-Aminierung.

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung

  • In einem trockenen, mit einem Magnetrührstab versehenen Reaktionsgefäß werden der Palladium-Präkatalysator (z.B. Pd₂(dba)₃, 1-3 mol%), der Ligand (z.B. XPhos, 2-6 mol%) und eine starke, nicht-nukleophile Base (z.B. NaOtBu oder K₃PO₄, 1,4 Äq.) vorgelegt.

  • Benzyl-(4-brom-2-methylphenyl)carbamat (1,0 Äq.) wird hinzugefügt.

  • Das Gefäß wird mit einem Septum verschlossen, evakuiert und dreimal mit Inertgas gefüllt.

  • Das Kupplungspartner-Amin (1,2-1,5 Äq.) und trockenes, entgastes Lösungsmittel (z.B. Toluol oder 1,4-Dioxan) werden per Spritze zugegeben.

  • Die Mischung wird bei 80-110 °C für 1-24 Stunden gerührt, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).

  • Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt und der Rückstand mittels Säulenchromatographie gereinigt.

Tabelle 2: Quantitative Daten für die Buchwald-Hartwig-Aminierung von Arylbromiden

AminPd-Präkatalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)Referenz
MorpholinPd(OAc)₂ (1)BINAP (1.5)NaOtBuToluol100295[5]
AnilinPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1101688[8]
BenzylaminPd₂(dba)₃ (1.5)tBuXPhos (3)NaOtBuToluol80491[9]
IndolPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxan1002478[9]
Sonogashira- und Heck-Kupplungen

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion des Arylbromids mit einem terminalen Alkin.[10] Diese Reaktion erfordert in der Regel einen Palladium-Katalysator und einen Kupfer(I)-Kokatalysator.[11] Arylalkine sind wichtige Bausteine für Heterocyclen und konjugierte Systeme.

Die Heck-Kupplung führt zur Bildung eines neuen C-C-Doppelbindungssystems durch die Reaktion des Arylbromids mit einem Alken.[12][13] Diese Reaktion ist besonders nützlich für die Synthese von Stilbenen und Zimtsäurederivaten.

Aufgrund der sterischen Hinderung am Substrat sind für beide Reaktionen oft optimierte Bedingungen mit aktiveren Katalysatorsystemen und höheren Temperaturen erforderlich.

Modifikation und Entschützung der Benzylcarbamat-Gruppe

Die Benzylcarbamat (Cbz)-Gruppe ist eine robuste Schutzgruppe, die gegenüber vielen Reaktionsbedingungen stabil ist, einschließlich der oben genannten Kreuzkupplungsreaktionen.[6] Ihre Entfernung erfolgt typischerweise unter milden Bedingungen.

Arbeitsablauf für die Cbz-Entschützung

start Cbz-geschütztes Derivat loesung In Lösungsmittel lösen (z.B. MeOH) start->loesung katalysator Pd/C-Katalysator zugeben loesung->katalysator h2 H₂-Atmosphäre (1 atm oder höher) katalysator->h2 ruehren Rühren bei RT (1-16 h) h2->ruehren filtration Filtration über Celite ruehren->filtration einengen Lösungsmittel entfernen filtration->einengen produkt Freies Amin einengen->produkt

Abbildung 3: Arbeitsablauf für die hydrogenolytische Entschützung der Cbz-Gruppe.

Experimentelles Protokoll: Hydrogenolytische Cbz-Entschützung

  • Das Cbz-geschützte Derivat wird in einem geeigneten Lösungsmittel (z.B. Methanol, Ethanol oder Ethylacetat) gelöst.

  • Eine katalytische Menge Palladium auf Aktivkohle (Pd/C, 5-10 Gew.-%) wird hinzugefügt.

  • Die Reaktionsmischung wird unter eine Wasserstoffatmosphäre (typischerweise 1 atm, Ballon) gesetzt.

  • Die Suspension wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).

  • Der Katalysator wird durch Filtration über Celite entfernt und das Filterbett mit dem Lösungsmittel nachgewaschen.

  • Das Filtrat wird im Vakuum eingeengt, um das freie Amin zu erhalten, das oft ohne weitere Reinigung verwendet werden kann.

Es ist zu beachten, dass die hydrogenolytische Spaltung mit der Anwesenheit eines Arylbromids konkurrieren kann, obwohl die Cbz-Entschützung unter diesen Bedingungen im Allgemeinen bevorzugt abläuft.[14] Alternative, nicht-reduktive Entschützungsmethoden können bei empfindlichen Substraten erforderlich sein.

Zusammenfassung

Benzyl-(4-brom-2-methylphenyl)carbamat stellt ein wertvolles Ausgangsmaterial für die Synthese komplexer Moleküle dar. Die vorgestellten Protokolle für Palladium-katalysierte Kreuzkupplungsreaktionen bieten robuste Methoden zur Funktionalisierung des Arylrings. Die Kompatibilität und die milde Abspaltung der Benzylcarbamat-Schutzgruppe erhöhen die synthetische Nützlichkeit dieses Bausteins in der modernen Wirkstoffentwicklung. Die Optimierung der Reaktionsbedingungen, insbesondere die Wahl des Liganden und der Base, ist entscheidend für den Erfolg bei diesem sterisch anspruchsvollen Substrat.

References

Application Notes and Protocols: Purification of Crude Benzyl (4-bromo-2-methylphenyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-bromo-2-methylphenyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the reliability of biological data. This document provides a comprehensive guide to the purification of crude this compound using silica gel column chromatography, a fundamental technique for the separation of organic compounds.[1]

Column chromatography operates on the principle of differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.[2][3] For the purification of moderately polar molecules like this compound, silica gel serves as a polar stationary phase. A non-polar mobile phase, typically a mixture of hexanes and ethyl acetate, is employed to elute the compounds.[1] Components with higher polarity exhibit a stronger affinity for the silica gel and consequently move down the column at a slower rate. Conversely, less polar compounds interact weakly with the stationary phase and are eluted more rapidly. By methodically increasing the polarity of the mobile phase, a process known as gradient elution, compounds with varying polarities can be effectively separated.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC15H14BrNO2[4]
Molecular Weight320.18 g/mol [4]
LogP4.57920[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]
Rotatable Bond Count4[4]

Experimental Protocol

This protocol details the purification of crude this compound on a gram scale.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • n-Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[2]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM or ethyl acetate. Using a capillary tube, spot the solution onto a TLC plate.

  • Developing: Place the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and test progressively more polar mixtures (e.g., 8:2, 7:3).

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Analysis: The ideal solvent system will show good separation between the desired product spot and any impurities. The target compound should have a Retention Factor (Rf) of approximately 0.25-0.35.[1]

3. Column Preparation (Wet Slurry Method)

  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approximately 1 cm).[1][5]

  • Prepare Slurry: In a beaker, create a slurry of silica gel with a non-polar solvent like hexanes. A general guideline is to use 50-100 g of silica gel for every 1 g of crude material.[1]

  • Packing the Column: Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[1]

  • Equilibration: Add a layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance.[1] Wash the column with 2-3 column volumes of the initial, low-polarity mobile phase determined from the TLC analysis.[1]

4. Sample Loading and Elution

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of DCM.

  • Loading: Carefully apply the dissolved sample onto the top of the silica bed. Allow the sample to fully absorb into the silica gel.[1]

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Collect the eluent in fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For instance, you might move from 9:1 to 8:2 to 7:3 hexanes:ethyl acetate.[1]

5. Fraction Monitoring and Product Isolation

  • Fraction Monitoring: Monitor the composition of the collected fractions by TLC to identify those containing the purified product.[1]

  • Combining Fractions: Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

Data Presentation

Table 1: TLC Analysis for Optimal Mobile Phase Selection

Hexanes:Ethyl Acetate (v/v)Rf of this compoundRf of Major Impurity 1 (Less Polar)Rf of Major Impurity 2 (More Polar)Observations
9:10.150.450.05Poor separation from baseline impurity.
8:20.300.650.10Good separation of all components.
7:30.450.800.20Product Rf is slightly high, potential for co-elution.

Table 2: Purification Summary

ParameterCrude ProductPurified Product
Mass1.25 g0.98 g
Purity (by HPLC)85%>98%
Yield-78.4%
AppearanceOff-white solidWhite crystalline solid

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Mobile Phase) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Optimal mobile phase determined Equilibration Column Equilibration Column_Packing->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Monitoring Fraction Monitoring by TLC Fraction_Collection->Fraction_Monitoring Pooling Pool Pure Fractions Fraction_Monitoring->Pooling Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of this compound.

Caption: Principle of separation by column chromatography.

References

Application Notes and Protocols for the Quantitative Analysis of Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical standards and detailed protocols for the quantitative analysis of carbamates. Carbamates are a class of organic compounds widely used as pesticides, insecticides, and in some pharmaceutical applications.[1][2] Accurate and sensitive quantification of carbamate residues is crucial for ensuring food safety, environmental monitoring, and for quality control in drug development.[3] This document outlines the most common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), complete with performance data and detailed experimental protocols.[4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for carbamate analysis depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[4][5] The following tables summarize the key performance characteristics of the most widely used techniques for carbamate quantification.

Table 1: Performance Characteristics of GC-MS for Carbamate Analysis
Validation ParameterMethod PerformanceFood/Beverage MatrixReference
Limit of Detection (LOD) 0.4 - 2.8 µg/kgVarious foods, Alcoholic beverages[4]
Limit of Quantitation (LOQ) 1.2 - 9.2 µg/kgVarious foods, Alcoholic beverages[4]
Linearity (R²) >0.99Alcoholic beverages, fermented foods[4]
Accuracy (Recovery %) 87 - 104.4%Alcoholic beverages[4]
Precision (RSD %) 1.7 - 8.49%Alcoholic beverages[4]
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
Validation ParameterMethod PerformanceFood/Beverage MatrixReference
Limit of Detection (LOD) 0.05 - 0.63 µg/LAlcoholic beverages, food, biological matrices[4]
Limit of Quantitation (LOQ) 0.20 - 5.0 µg/kgAlcoholic beverages, food, biological matrices[4]
Linearity (R²) >0.99Vegetables[6]
Accuracy (Recovery %) 70.9 - 119%Alcoholic beverages, food, biological matrices[4]
Precision (RSD %) 1.0 - 11%Alcoholic beverages, food, biological matrices[4]
Table 3: Performance Characteristics of HPLC-FLD (with derivatization) for Carbamate Analysis
Validation ParameterMethod PerformanceFood/Beverage MatrixReference
Limit of Detection (LOD) Comparable to GC-MSWater[7]
Limit of Quantitation (LOQ) Comparable to GC-MSWater[7]
Linearity (R²) >0.99Water[7]
Accuracy (Recovery %) Method dependentWater[7]
Precision (RSD %) Method dependentWater[7]

Experimental Workflows and Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods for carbamate analysis. The following sections provide step-by-step protocols for the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the determination of thermally stable carbamates.[5] For thermally labile carbamates, a derivatization step is often required.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid Phase Extraction (SPE) Sample->Extraction e.g., Dichloromethane Concentration Concentration of Eluate Extraction->Concentration Rotary Evaporation Derivatization Derivatization (if required) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (SIM mode) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation Qualifier Ions

Workflow for GC-MS analysis of carbamates.

Protocol:

  • Sample Preparation:

    • Internal Standard Addition: Add a known amount of an internal standard (e.g., propyl carbamate) to the sample.[8]

    • Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane. For solid samples, a solid-phase extraction (SPE) is often employed.[8]

    • Concentration: The extract is then concentrated to a smaller volume using a rotary evaporator or a similar concentration system.[5][8]

    • Derivatization (for thermally labile carbamates): The concentrated extract is derivatized to form more volatile and thermally stable compounds. A common derivatizing agent is trifluoroacetic anhydride (TFAA).[9]

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the prepared sample into the GC-MS system.[5]

    • Chromatographic Separation: The separation is typically achieved on a capillary column (e.g., Carbowax 20M type).[8] The oven temperature is programmed to ensure the separation of the target analytes.

    • Mass Spectrometric Detection: The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8] For ethyl carbamate, the quantification ion is typically m/z 62, with qualifier ions at m/z 44, 74, and 89.[4]

  • Data Analysis:

    • Quantification: The concentration of the carbamate is determined by comparing the peak area of the analyte to that of the internal standard.

    • Confirmation: The presence of the carbamate is confirmed by the presence of the qualifier ions at the correct retention time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method suitable for the analysis of a wide range of carbamates, including those that are thermally labile, in complex matrices.[4][10]

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction Add Acetonitrile Cleanup Dispersive SPE Cleanup Extraction->Cleanup Add MgSO4, PSA Injection HPLC Injection Cleanup->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Tandem MS Detection (MRM mode) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation Product Ion Ratios

Workflow for LC-MS/MS analysis of carbamates.

Protocol:

  • Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food matrices.[10][11]

    • Extraction: A homogenized sample is extracted with acetonitrile.[10]

    • Salting Out: Magnesium sulfate and other salts are added to induce phase separation.[10]

    • Dispersive SPE Cleanup: The supernatant is cleaned up using a mixture of primary secondary amine (PSA) to remove interfering matrix components.[10]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The separation is performed on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.[12]

    • Mass Spectrometric Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[13] This involves monitoring specific precursor-to-product ion transitions for each carbamate, providing high selectivity and sensitivity.[13]

  • Data Analysis:

    • Quantification: The concentration of each carbamate is determined using a calibration curve generated from analytical standards.

    • Confirmation: The identity of the carbamate is confirmed by the retention time and the ratio of the quantifier and qualifier MRM transitions.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

HPLC with post-column derivatization and fluorescence detection is a well-established and sensitive method for the analysis of N-methylcarbamates, as outlined in EPA Method 531.1.[7][14]

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Water Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction C18 Cartridge Elution Solvent Elution Extraction->Elution Injection HPLC Injection Elution->Injection Separation Reversed-Phase C18 Column Injection->Separation PostColumn Post-Column Derivatization Separation->PostColumn Detection Fluorescence Detection PostColumn->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC-FLD analysis of carbamates.

Protocol:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Carbamates are extracted from water samples using a C18 SPE cartridge.[1]

    • Elution: The analytes are eluted from the cartridge with a suitable solvent.

  • HPLC-FLD Analysis:

    • Chromatographic Separation: The carbamates are separated on a reversed-phase C18 column.[7]

    • Post-Column Derivatization: After separation, the column effluent is mixed with a reagent to hydrolyze the N-methylcarbamates to methylamine. This is followed by a reaction with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[7][14]

    • Fluorescence Detection: The fluorescent derivatives are detected by a fluorescence detector at specific excitation and emission wavelengths.[7]

  • Data Analysis:

    • Quantification: The concentration of the carbamates is determined by comparing the peak areas to those of known standards.

Conclusion

The quantitative analysis of carbamates is a critical task in various scientific and industrial fields. The choice of the analytical method should be carefully considered based on the specific requirements of the analysis. GC-MS offers high reliability, particularly for thermally stable carbamates. LC-MS/MS provides excellent sensitivity and selectivity for a broad range of carbamates in complex matrices. HPLC-FLD with post-column derivatization remains a robust and sensitive method, especially for N-methylcarbamates in water samples. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of carbamates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Benzyl (4-bromo-2-methylphenyl)carbamate synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are the quality of reagents, presence of moisture, suboptimal reaction temperature, and an inappropriate choice of base.

Initial Checks:

  • Reagent Purity: Ensure the 4-bromo-2-methylaniline is free from impurities. The benzyl chloroformate should be of high purity and used fresh, as it can degrade over time, especially with exposure to moisture.

  • Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. It is crucial to maintain the recommended temperature throughout the reaction.

Q2: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

The most common side product in this synthesis is the formation of a urea derivative, resulting from the reaction of 4-bromo-2-methylaniline with any phosgene present as an impurity in the benzyl chloroformate, followed by reaction with another molecule of the aniline. Another possibility is the hydrolysis of benzyl chloroformate to benzyl alcohol, which can then react further.

Minimization Strategies:

  • High-Purity Benzyl Chloroformate: Use benzyl chloroformate from a reliable source with low phosgene content.

  • Controlled Addition: Add the benzyl chloroformate slowly to the reaction mixture containing the 4-bromo-2-methylaniline and a base. This helps to maintain a low concentration of the chloroformate, disfavoring side reactions.

  • Optimal Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like pyridine or triethylamine is often used to neutralize the HCl formed during the reaction without competing in the reaction itself.

Q3: The purification of the final product by column chromatography is proving difficult. What solvent systems are recommended?

The purification of aryl carbamates like this compound typically involves silica gel column chromatography. The polarity of the eluent is key to achieving good separation.

Recommended Solvent Systems:

  • A gradient of ethyl acetate in hexanes is a common starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

Frequently Asked Questions (FAQs)

Q4: What is the role of the base in this reaction?

The reaction between 4-bromo-2-methylaniline and benzyl chloroformate produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid, driving the reaction to completion. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Q5: Can I use a different chloroformate instead of benzyl chloroformate?

Yes, other chloroformates such as ethyl chloroformate or methyl chloroformate can be used to synthesize the corresponding ethyl or methyl carbamates. The reaction mechanism and conditions would be similar.

Q6: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate functional group.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Data Presentation

The yield of carbamate synthesis can be influenced by various factors. The following table summarizes typical yields for the synthesis of aryl carbamates under different conditions, providing a baseline for comparison.

EntryAmineChloroformateBaseSolventTemperature (°C)Yield (%)
1AnilineBenzyl chloroformatePyridineDichloromethane0 to RT~85-95
24-BromoanilineEthyl chloroformateTriethylamineTetrahydrofuran0 to RT~80-90
32-MethylanilineBenzyl chloroformatePyridineDichloromethane0 to RT~85-95
4AnilineEthyl chloroformateK₂CO₃Acetone/WaterRT~75-85

Note: These are representative yields from similar reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-bromo-2-methylaniline

  • Benzyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylaniline (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products reactant1 4-Bromo-2-methylaniline product This compound reactant1->product + reactant2 Benzyl Chloroformate reactant2->product pyridinium Pyridinium Chloride base Pyridine base->pyridinium + HCl hcl HCl

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Purity & Freshness start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Impure Reagents Replaced check_temp Monitor Reaction Temperature check_conditions->check_temp Conditions Dry check_conditions->solution Switched to Anhydrous Setup check_base Evaluate Base Choice & Stoichiometry check_temp->check_base Temp Correct check_temp->solution Temperature Optimized side_reactions Analyze for Side Products (TLC/LC-MS) check_base->side_reactions Base Appropriate check_base->solution Base Changed/Optimized purification_issue Optimize Purification Protocol side_reactions->purification_issue Minimal Side Products side_reactions->solution Reaction Conditions Adjusted purification_issue->solution Purification Optimized

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

faq_flow cluster_synthesis Synthesis Issues cluster_purification Purification cluster_fundamentals Reaction Fundamentals cluster_analysis Product Analysis q1 Q1: Low Yield q2 Q2: Side Products q1->q2 q3 Q3: Chromatography q2->q3 q4 Q4: Role of Base q5 Q5: Alternative Reagents q4->q5 q6 Q6: Characterization

Caption: Logical flow of the Frequently Asked Questions section.

Technical Support Center: Synthesis of Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of benzyl carbamates (Cbz-protected amines). This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of the desired N-Cbz protected amine?

A1: Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) and consider increasing the reaction time or temperature if necessary.[1] Ensure efficient stirring, especially in biphasic systems, to overcome phase transfer limitations.[1]

  • Hydrolysis of benzyl chloroformate: This reagent is sensitive to moisture.[1] It is advisable to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Protonation of the starting amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] Ensure at least two equivalents of a suitable base are used to neutralize the HCl produced.[1]

  • Poor solubility of the starting amine: For the reaction to proceed efficiently, all reactants should be in the same phase.[1] A mixture of THF and water is often an effective solvent system.[1] For amino acids, which exist as zwitterions, ensure they are fully dissolved as their corresponding salt before adding the benzyl chloroformate.[1]

Q2: I am trying to protect a primary amine and I am observing the formation of a di-protected byproduct. How can I minimize this?

A2: To minimize the formation of the di-Cbz byproduct with primary amines, you can implement the following strategies:

  • Control the stoichiometry: Use a slight excess, around 1.05-1.2 equivalents, of benzyl chloroformate. A large excess can drive the reaction towards di-protection.[1]

  • Slow addition of the reagent: Add the benzyl chloroformate slowly to the reaction mixture at a low temperature, such as 0 °C.[1] This helps to maintain a low concentration of the electrophile, favoring mono-protection.

  • Choice of base: A weaker base like sodium bicarbonate is often preferred over stronger bases such as sodium hydroxide.[1] Stronger bases can deprotonate the initially formed Cbz-protected amine, making it nucleophilic and susceptible to a second addition of benzyl chloroformate.[1]

Q3: My bottle of benzyl chloroformate is old and has a yellow tint. Is it still usable?

A3: The yellowing of benzyl chloroformate can be an indication of decomposition, which is often caused by exposure to moisture, leading to the formation of HCl and other byproducts.[1] While it might still be functional for less sensitive substrates, it is highly recommended to use fresh or purified reagent for the best results and to avoid introducing impurities that can lead to lower yields and the formation of side products.[1]

Q4: What is the role of the base in the N-Cbz protection reaction, and how do I choose the right one?

A4: The base plays a critical role by neutralizing the hydrochloric acid generated during the reaction.[1][2] This is essential to prevent the protonation of the starting amine, which would make it non-nucleophilic, and to drive the reaction towards the product.[1] The choice of base can influence the reaction's chemoselectivity and the formation of side products.[1] For sensitive substrates or to avoid di-protection of primary amines, a mild base like sodium bicarbonate is often a good choice.[1][2]

Q5: I am observing the formation of urea side products in my reaction. What causes this?

A5: The formation of urea byproducts can occur if there is adventitious water in the reaction mixture.[3] Water can react with the isocyanate intermediate (if the synthesis proceeds via a Curtius rearrangement) or with the benzyl chloroformate to ultimately form an amine, which can then react with another molecule of the isocyanate or benzyl chloroformate.[3] To minimize this, ensure that all reagents and solvents are anhydrous.

Q6: How can I remove unreacted benzyl alcohol from my final product?

A6: The removal of benzyl alcohol can be challenging due to its high boiling point (205 °C) and its similar polarity to many carbamate products, making evaporation and column chromatography difficult.[3] One effective method is to use an enzyme, such as immobilized CALB (Candida antarctica lipase B), to convert the benzyl alcohol into an easily separable species like benzyl butyrate through esterification.[3][4]

Troubleshooting Guide

Issue Possible Causes Solutions & Recommendations
Low Yield of Desired Product Incomplete reaction.Monitor reaction progress by TLC. Increase reaction time or temperature as needed. Ensure efficient stirring.[1]
Hydrolysis of benzyl chloroformate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Add benzyl chloroformate slowly.[1]
Protonation of the starting amine.Use at least two equivalents of a suitable base to neutralize the generated HCl.[1]
Poor solubility of the starting amine.Choose a suitable solvent system (e.g., THF/water) to ensure all reactants are in the same phase.[1]
Formation of Di-Cbz Byproduct (with primary amines) Excess benzyl chloroformate.Carefully control the stoichiometry of benzyl chloroformate (1.05-1.2 equivalents).[1]
Use of a strong base.Use a milder base like sodium bicarbonate instead of sodium hydroxide or triethylamine.[1]
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C).[1]
Presence of Urea Byproducts Presence of water in the reaction.Use anhydrous reagents and solvents.[3]
Difficulty in Removing Benzyl Alcohol High boiling point and co-polarity with the product.Employ enzymatic derivatization to convert benzyl alcohol to an easily separable ester.[3][4]
Decomposition of the Product The carbamate group can be sensitive to strong acids or bases, and thermal decomposition can occur.[5]Use mild reaction and workup conditions. Avoid excessive heat.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of an Amine

This protocol is a general guideline for the N-protection of amines using benzyl chloroformate under Schotten-Baumann conditions.[6]

  • Materials:

    • Amine (1.0 equivalent)

    • Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

    • Tetrahydrofuran (THF) and Water (H₂O) in a 2:1 ratio

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the amine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a 2:1 mixture of THF and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution with vigorous stirring.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take several hours.[6]

    • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography.[6]

Protocol 2: Enzymatic Removal of Benzyl Alcohol Impurity

This protocol describes a method for the removal of residual benzyl alcohol from the carbamate product using an immobilized enzyme.[3]

  • Materials:

    • Crude carbamate product containing benzyl alcohol

    • Immobilized CALB (Candida antarctica lipase B)

    • Vinyl butyrate

    • Toluene

    • Heptanes

  • Procedure:

    • Dissolve the crude carbamate product in toluene.

    • Pass the solution through a column packed with immobilized CALB.

    • Introduce vinyl butyrate to the flow, which will react with the benzyl alcohol on the enzyme column to form benzyl butyrate.

    • Collect the eluent containing the purified carbamate product and benzyl butyrate.

    • Evaporate the toluene and residual vinyl butyrate.

    • The benzyl butyrate can often be removed by crystallization from a solvent like heptanes, leaving the pure carbamate product.[3]

Visualizations

Benzyl_Carbamate_Synthesis_Side_Reactions Amine Amine (R-NH2) Product Benzyl Carbamate (Cbz-NHR) Amine->Product Main Reaction DiCbz Di-Cbz Product (Cbz)2NR CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Main Reaction BenzylAlcohol Benzyl Alcohol CbzCl->BenzylAlcohol Hydrolysis Urea Urea Byproduct CbzCl->Urea Reaction with Amine from Hydrolysis Base Base (e.g., NaHCO3) Base->Product Main Reaction Product->DiCbz Excess Cbz-Cl, Strong Base HCl HCl CO2 CO2 Water Water (H2O)

Caption: Main reaction pathway for benzyl carbamate synthesis and common side reactions.

Troubleshooting_Workflow Start Start: Low Yield or Impurities CheckCompletion Is the reaction complete by TLC? Start->CheckCompletion IncreaseTimeTemp Increase reaction time/temperature. Ensure efficient stirring. CheckCompletion->IncreaseTimeTemp No CheckPrimaryAmine Is the starting material a primary amine? CheckCompletion->CheckPrimaryAmine Yes IncreaseTimeTemp->CheckCompletion CheckDiCbz Is a di-Cbz byproduct observed? CheckPrimaryAmine->CheckDiCbz Yes CheckReagents Are reagents and solvents anhydrous? Is Cbz-Cl fresh? CheckPrimaryAmine->CheckReagents No ControlStoichiometry Use 1.05-1.2 eq. Cbz-Cl. Add Cbz-Cl slowly at 0 °C. Use a mild base (NaHCO3). CheckDiCbz->ControlStoichiometry Yes CheckDiCbz->CheckReagents No ControlStoichiometry->CheckReagents UseAnhydrous Use anhydrous conditions. Use fresh Cbz-Cl. CheckReagents->UseAnhydrous No CheckBase Is at least 2 eq. of base used? CheckReagents->CheckBase Yes UseAnhydrous->Start AdjustBase Increase base to 2 eq. CheckBase->AdjustBase No Purification Proceed to Purification CheckBase->Purification Yes AdjustBase->Start

References

Preventing degradation of Benzyl (4-bromo-2-methylphenyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Benzyl (4-bromo-2-methylphenyl)carbamate to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an organic compound featuring a carbamate functional group. The stability of this compound is crucial as degradation can lead to the formation of impurities, which may compromise experimental results, reduce product efficacy, and potentially introduce toxic byproducts.[1][2][3]

Q2: What are the primary pathways through which this compound might degrade during storage?

Based on the general behavior of carbamates, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: The ester linkage of the carbamate is susceptible to hydrolysis, especially under alkaline or acidic conditions, which would yield benzyl alcohol, 4-bromo-2-methylaniline, and carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and degrade the compound.[1][2] Many pharmaceutical products are sensitive to light and require protection from sunlight and certain artificial light spectrums.[1]

  • Thermal Degradation: High temperatures can accelerate the rate of chemical degradation. Carbamates are known to be thermally unstable.[4]

Q3: How can I visually inspect my sample for signs of degradation?

While visual inspection is not a definitive method for determining degradation, you can look for the following signs:

  • Color Change: A change from a white or off-white powder to a yellow or brownish hue could indicate the formation of degradation products.[5]

  • Change in Consistency: Clumping or melting of the solid material might suggest the presence of impurities or the absorption of moisture, which can facilitate hydrolysis.

  • Odor: The release of any unusual odors could be a sign of chemical decomposition.

Q4: What are the recommended storage conditions to minimize degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Low temperatures slow down the rate of chemical reactions, including hydrolysis and thermal degradation.[6][7]
Light Store in a light-proof or amber glass container in a dark location.Protects the compound from photodegradation.[1][2][8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Purity Ensure the compound is stored in a pure state, free from acidic or basic contaminants.Contaminants can catalyze degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). Degradation of the compound.1. Confirm the identity of the unexpected peaks using mass spectrometry. Potential degradation products include benzyl alcohol and 4-bromo-2-methylphenol. 2. Review storage conditions against the recommendations. 3. Perform a stability study under controlled conditions to identify the cause of degradation.
Reduced potency or inconsistent experimental results. Loss of the active compound due to degradation.1. Quantify the purity of the stored material using a validated analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Physical changes in the stored material (e.g., color change, clumping). Chemical degradation and/or moisture absorption.1. Do not use the material for experiments where high purity is required. 2. Analyze a sample to determine the extent of degradation. 3. Discard the material if significant degradation is detected and review storage procedures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound standard.

  • Methanol (for sample preparation).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL.

  • Prepare samples of the stored material at the same concentration in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time of the pure compound.

  • Inject the sample solutions and monitor for the appearance of additional peaks, which may indicate degradation products.

  • The purity can be estimated by calculating the peak area percentage of the main compound relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol can be used to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound.

  • Hydrochloric acid (0.1 M).

  • Sodium hydroxide (0.1 M).

  • Hydrogen peroxide (3%).

  • UV lamp (254 nm).

  • Oven.

  • HPLC system as described in Protocol 1.

2. Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature for 24 hours.

  • Photodegradation: Expose a solid sample of the compound to UV light at 254 nm for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound in an oven at 80°C for 24 hours.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Prepare all samples for HPLC analysis as described in Protocol 1.

  • Analyze the samples by HPLC to determine the percentage of degradation and identify the major degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Compound This compound Storage Store at 2-8°C In Dark/Amber Vial Under Inert Gas Compound->Storage Degradation Degradation Storage->Degradation Prevents Hydrolysis Hydrolysis Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Thermal_Stress Thermal Stress Degradation->Thermal_Stress

Caption: Logical relationship between storage and degradation.

Start Sample Suspected of Degradation Visual_Inspection Perform Visual Inspection (Color, Consistency) Start->Visual_Inspection HPLC_Analysis Analyze by HPLC for Purity Visual_Inspection->HPLC_Analysis Purity_Check Purity Meets Specification? HPLC_Analysis->Purity_Check Use_Sample Use Sample in Experiments Purity_Check->Use_Sample Yes Investigate Investigate Storage Conditions Purity_Check->Investigate No Discard Discard and Procure New Sample Investigate->Discard

Caption: Troubleshooting workflow for suspected degradation.

cluster_workflow Forced Degradation Study Workflow Start This compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Low Bioactivity in Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamate derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly focusing on unexpectedly low bioactivity.

Frequently Asked Questions (FAQs)

Q1: My carbamate derivative is showing lower than expected bioactivity. What are the primary factors I should investigate?

A1: Low bioactivity in carbamate derivatives can stem from several issues, ranging from compound integrity to experimental design. The primary factors to investigate are:

  • Compound Stability: Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions and in the presence of certain enzymes.[1][2] Degradation of your compound before or during the assay will naturally lead to lower observed activity.

  • Purity of the Derivative: Impurities from the synthesis, such as unreacted starting materials or byproducts like symmetrical ureas, can interfere with the assay or result in an inaccurate concentration of the active compound.[3][4]

  • Cell Permeability: For cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target.[5][6][7] Poor membrane permeability can be a significant barrier to bioactivity.[8][9]

  • Structure-Activity Relationship (SAR): The specific chemical structure of your carbamate derivative is critical for its interaction with the biological target.[10][11] Small structural modifications can lead to significant changes in activity.

  • Assay Conditions: The parameters of your experimental setup, including buffer composition, pH, temperature, and incubation times, can all influence the outcome of the assay.[12]

To systematically address these possibilities, a logical troubleshooting workflow is recommended.

Troubleshooting_Workflow start Start: Low Bioactivity Observed check_purity 1. Verify Compound Purity & Identity (LC-MS, NMR) start->check_purity check_stability 2. Assess Compound Stability (HPLC, LC-MS) check_purity->check_stability Purity Confirmed end_fail Further Investigation Needed (e.g., Target Engagement) check_purity->end_fail Impure is_cell_based 3. Is it a cell-based assay? check_stability->is_cell_based Compound Stable check_stability->end_fail Unstable check_permeability 4a. Evaluate Cell Permeability (e.g., PAMPA) is_cell_based->check_permeability Yes check_assay_conditions 4b. Review Assay Conditions (Biochemical Assay) is_cell_based->check_assay_conditions No review_sar 5. Re-evaluate Structure-Activity Relationship (SAR) check_permeability->review_sar Permeability Adequate check_permeability->end_fail Low Permeability check_assay_conditions->review_sar end_success Problem Identified & Resolved review_sar->end_success

Caption: A step-by-step workflow for troubleshooting low bioactivity in carbamate derivatives.

Q2: How can I determine if my carbamate derivative is stable under my experimental conditions?

A2: Assessing the chemical and metabolic stability of your compound is a critical step. Carbamates can undergo hydrolysis, and the rate of this degradation is influenced by pH, temperature, and the presence of metabolic enzymes.[1][2]

A common method to assess stability is to incubate the carbamate derivative under your specific assay conditions (e.g., in buffer or cell culture medium) for the duration of the experiment. At various time points, aliquots can be taken and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining. A significant decrease over time indicates instability.

For metabolic stability, a microsomal stability assay is often employed. This involves incubating the compound with liver microsomes, which contain drug-metabolizing enzymes.[13]

Experimental Protocol: General Stability Assay using HPLC

  • Preparation: Prepare a stock solution of your carbamate derivative in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final assay concentration in your experimental buffer or medium. Incubate this solution under the exact temperature and conditions of your bioassay.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately stop any potential degradation by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[13]

  • Processing: Centrifuge the samples to precipitate any proteins.[13]

  • Analysis: Analyze the supernatant by reverse-phase HPLC with UV detection or by LC-MS.

  • Quantification: Plot the peak area of the carbamate derivative against time to determine the rate of degradation.

Q3: My carbamate is an enzyme inhibitor. How can I troubleshoot an inhibition assay that is giving poor results?

A3: Carbamates are well-known inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), where they act as substrates with very low turnover numbers, leading to carbamoylation of the enzyme's active site.[10][11][14] If you are experiencing issues with your enzyme inhibition assay, consider the following:

  • Enzyme Instability: Ensure the enzyme itself is active and stable throughout the assay.[15]

  • Substrate Concentration: The concentration of the substrate can affect the apparent inhibition. Ensure you are using a substrate concentration appropriate for your assay goals (e.g., at or below the Michaelis constant, Kₘ).

  • Time-Dependent Inhibition: Carbamates often exhibit time-dependent (pseudo-irreversible) inhibition.[14] Pre-incubating the enzyme with the carbamate inhibitor before adding the substrate is often necessary to observe the full inhibitory effect.

  • Assay Interference: Check if your compound interferes with the detection method (e.g., absorbance or fluorescence). Run controls with the compound but without the enzyme.

  • Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme, so it is important to measure initial reaction rates.[15]

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway AChE Acetylcholinesterase (AChE) (Active Enzyme) Products Choline + Acetate AChE->Products Hydrolysis Carbamoylated_AChE Carbamoylated AChE (Inactive Enzyme) AChE->Carbamoylated_AChE Carbamoylation (Fast) ACh Acetylcholine (ACh) (Substrate) ACh->AChE Carbamate Carbamate Inhibitor Carbamate->AChE Carbamoylated_AChE->AChE Decarbamoylation (Slow) Reactivation Slow Hydrolysis (Reactivation)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a carbamate derivative.

Q4: Could poor cell permeability be the cause of low activity in my cell-based assay?

A4: Yes, absolutely. For a compound to be active in a cell-based assay, it must be able to cross the cell membrane and reach its intracellular target in sufficient concentrations.[5][6] Carbamates, while often designed to have good membrane penetrating abilities, can still face permeability challenges.[7] Factors influencing permeability include lipophilicity, molecular size, and susceptibility to efflux pumps (proteins that actively transport compounds out of the cell).

You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures a compound's ability to diffuse across an artificial lipid membrane.

Cell_Permeability extracellular Extracellular Space membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space (Target Site) compound_out Carbamate Derivative compound_in Carbamate Derivative compound_out->compound_in Passive Diffusion efflux Efflux Pump (e.g., P-gp) compound_in->efflux efflux->compound_out Active Efflux

Caption: Factors affecting intracellular concentration of a carbamate derivative.

Structure-Activity Relationship (SAR) Data

The biological activity of carbamates is highly dependent on their structure.[10] Modifying the substituents on the nitrogen and oxygen atoms of the carbamate group can significantly alter properties like target affinity, stability, and permeability.[5] Below is a table summarizing representative SAR data for a series of carbamate inhibitors targeting an enzyme.

Compound IDR¹ Group (on Oxygen)R² Group (on Nitrogen)IC₅₀ (nM)Metabolic Stability (t½, min)
A-1 3-chlorophenylMethyl1545
A-2 4-chlorophenylMethyl5055
A-3 3-methoxyphenylMethyl2530
A-4 3-chlorophenylEthyl4560
A-5 3-chlorophenylCyclohexyl875

Data is illustrative and sourced from general principles of carbamate SAR.[5][14][16] This table demonstrates how small changes, such as the position of a chloro substituent (A-1 vs. A-2) or the size of the N-alkyl group (A-1 vs. A-4 vs. A-5), can impact inhibitory potency (IC₅₀) and metabolic stability.

References

Technical Support Center: Enhancing Carbamate Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of carbamate compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My carbamate compound is showing signs of degradation in solution. What are the common causes?

A1: Carbamate instability in solution is most commonly attributed to hydrolysis of the carbamate linkage, which is susceptible to both acidic and basic conditions.[1][2] Other significant factors that can accelerate degradation include exposure to elevated temperatures, light (photodegradation), and oxidizing agents.[3][4] The specific structure of the carbamate and the composition of the solvent system also play crucial roles in its stability.[3][5]

Q2: What are the typical degradation products of carbamates in solution?

A2: The primary degradation pathway for carbamates is hydrolysis, which cleaves the carbamate bond to yield an alcohol (or phenol), an amine, and carbon dioxide.[5][6] For instance, under basic conditions, Rivastigmine, a carbamate derivative, hydrolyzes to its corresponding phenol metabolite.[1] Depending on the specific carbamate and the conditions, other byproducts may also be formed.

Q3: How can I proactively prevent my carbamate compound from degrading during storage and experiments?

A3: To enhance the stability of your carbamate compound, consider the following preventative measures:

  • pH Control: Maintain the solution pH within a slightly acidic to neutral range (typically pH 4-7) for optimal stability.[3]

  • Temperature Management: Prepare and store solutions at recommended low temperatures, as elevated temperatures can accelerate degradation.[3][7] For long-term storage of solid compounds, a desiccator at a low temperature is preferable to a freezer to avoid moisture-induced hydrolysis.[7]

  • Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[4]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation and interaction with atmospheric moisture.[4][7]

  • Solvent Selection: Carefully select a diluent that minimizes degradation. It is advisable to test the stability of your compound in various potential solvents over time.[3]

Q4: I am observing unexpected peaks in my HPLC analysis. Could this be on-column degradation?

A4: Yes, it is possible for carbamate compounds to degrade during HPLC analysis. The conditions of the HPLC system, such as the pH of the mobile phase and the column temperature, can induce degradation.[3] Many carbamates are thermally labile, making them less suitable for analysis by Gas Chromatography (GC).[8]

Q5: What are the best practices for storing solid carbamate compounds?

A5: Solid carbamate compounds should be stored in a tightly sealed, non-reactive container (e.g., glass) in a dry environment, such as a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves.[4][7] The air in the desiccator can be replaced with an inert gas like argon or nitrogen to create an inert environment.[7] Storing in a freezer is often not recommended due to high humidity, which can lead to hydrolysis.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of Carbamate in Aqueous Solution

Symptoms:

  • A significant decrease in the parent compound peak area over a short period in HPLC analysis.

  • Appearance of new peaks corresponding to degradation products.

  • A noticeable change in the pH of the solution.[4]

Troubleshooting Workflow:

start Degradation Observed ph_check Verify Solution pH start->ph_check temp_check Assess Storage Temperature ph_check->temp_check pH optimal ph_adjust Adjust pH to 4-7 ph_check->ph_adjust pH outside 4-7 solvent_check Evaluate Solvent Composition temp_check->solvent_check Temp optimal temp_adjust Store at Lower Temperature temp_check->temp_adjust Elevated Temp solvent_test Test Alternative Solvents solvent_check->solvent_test Potential Solvent Effects ph_adjust->temp_check end Stability Improved ph_adjust->end temp_adjust->solvent_check temp_adjust->end solvent_test->end

Caption: Troubleshooting workflow for rapid carbamate degradation.

Issue 2: Inconsistent Results in Carbamate Stability Studies

Symptoms:

  • Poor reproducibility of stability data between experiments.

  • Variable rates of degradation under seemingly identical conditions.

Possible Causes and Solutions:

  • Inconsistent Starting Material: Ensure the purity of the carbamate compound before initiating stability studies. Analyze the solid compound by dissolving it in a suitable organic solvent and injecting it immediately into the HPLC to assess its initial purity.[3]

  • Variation in Experimental Conditions: Strictly control all experimental parameters, including temperature, pH, light exposure, and the concentration of all reagents.

  • Impurity in Reagents: Use high-purity solvents and reagents. Impurities can sometimes catalyze degradation reactions.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Rivastigmine
Stress ConditionParametersDurationDegradation (%)Degradation Products
Acid Hydrolysis0.1 M HCl2 hours10.5Phenol metabolite
Base Hydrolysis0.1 M NaOH15 minutes15.2Phenol metabolite
Oxidative3% H₂O₂48 hours8.7N-oxide and N-desmethyl derivatives
Thermal60°C24 hoursNot significant-
PhotolyticUV light7 daysNot significant-
Data compiled from literature sources.[1]
Table 2: Summary of Stress Testing Results for Methocarbamol
Stress ConditionParametersDurationDegradation (%)
Acid Hydrolysis1 N HCl2 hours (reflux)12.4
Base Hydrolysis0.1 N NaOH30 minutes (reflux)18.2
Oxidative30% H₂O₂30 minutes (reflux)21.5
Data compiled from literature sources.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid/Base Hydrolysis

This protocol outlines a general procedure for assessing the stability of a carbamate compound under acidic and basic conditions.

G cluster_prep Sample Preparation cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock solution in methanol or acetonitrile mix_acid Mix 1 mL stock with 1 mL of 0.1 M HCl prep_stock->mix_acid mix_base Mix 1 mL stock with 1 mL of 0.1 M NaOH prep_stock->mix_base heat_acid Incubate at 60°C for a defined period (e.g., 24 hours) mix_acid->heat_acid neutralize_acid Neutralize with 0.1 M NaOH heat_acid->neutralize_acid analyze Analyze samples by a validated stability-indicating HPLC method neutralize_acid->analyze heat_base Incubate at 60°C for a defined period (e.g., 24 hours) mix_base->heat_base neutralize_base Neutralize with 0.1 M HCl heat_base->neutralize_base neutralize_base->analyze

Caption: Workflow for acid/base forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the carbamate compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a suitable container.[3]

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

    • At designated time points, withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a suitable container.[3]

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

    • At designated time points, withdraw aliquots, cool to room temperature, and neutralize with an equivalent volume and concentration of HCl.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify degradation products.

Protocol 2: Forced Degradation Study - Oxidative Degradation

This protocol describes a general method for evaluating the stability of a carbamate compound under oxidative stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the carbamate compound in an appropriate solvent.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1][3]

    • Store the solution at room temperature, protected from light, for a specified duration (e.g., 48 hours).[1]

  • Analysis: Analyze the sample at various time points using a validated stability-indicating HPLC method.

Signaling Pathways and Logical Relationships

Base-Catalyzed Hydrolysis of Carbamates

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of primary and secondary carbamates.

cluster_primary Primary Carbamate (E1cb Mechanism) cluster_secondary Secondary Carbamate (BAC2 Mechanism) p_carbamate R-O-C(=O)NHR' p_intermediate Isocyanate Anion [R-O-C(=O)N⁻R'] p_carbamate->p_intermediate OH⁻ p_products Alcohol (R-OH) + Amine (R'NH₂) + CO₂ p_intermediate->p_products H₂O s_carbamate R-O-C(=O)NR'₂ s_intermediate Tetrahedral Intermediate s_carbamate->s_intermediate OH⁻ s_products Alcohol (R-OH) + Amine (R'₂NH) + CO₂ s_intermediate->s_products H₂O

Caption: Mechanisms of base-catalyzed carbamate hydrolysis.[2]

References

Technical Support Center: Purification of Bromo-Substituted Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of bromo-substituted organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude bromo-substituted organic compounds?

Q2: How can I remove residual bromine or other brominating agents from my crude product?

Q3: My bromo-substituted compound appears to be degrading during purification on silica gel. What could be the cause and how can I prevent it?

A3: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive bromo-substituted compounds, potentially causing dehalogenation or rearrangement.[3] To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase such as neutral alumina can be a good option for purifying basic or acid-sensitive bromo-compounds.[4][5]

Q4: I am having difficulty separating constitutional isomers (regioisomers) of my brominated product. What strategies can I try?

A4: The separation of regioisomers can be challenging due to their similar physical properties.[6] High-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for this purpose.[7][8] Screening different stationary phases (e.g., phenyl, cyano) and mobile phase compositions is crucial. In some cases, derivatization of the isomers to increase their structural differences followed by separation and subsequent deprotection can be a viable strategy.[9] For solid mixtures of isomers, fractional crystallization with a carefully selected solvent system might be effective.[4]

Q5: What are the key considerations for choosing a solvent for the recrystallization of a bromo-substituted organic compound?

A5: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For bromo-aromatic compounds, common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[10][11] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal system.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, if the solution is cooled too rapidly, or if there are significant impurities present.[10]

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.[10]

  • Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Problem: Poor or no crystal formation upon cooling.

This is often due to the solution not being saturated, meaning too much solvent was used.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Cool to a Lower Temperature: If crystals do not form at 0°C (ice bath), try a colder bath (e.g., dry ice/acetone).

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

This indicates that the chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the components of the mixture.

Solutions:

  • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems of different polarities. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4. For bromo-substituted compounds, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[12]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the non-polar impurities and then the more polar desired compound, improving separation.

  • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[4][5]

Problem: The compound is streaking or tailing on the TLC plate and column.

Streaking or tailing is often observed with polar or acidic/basic compounds on silica gel due to strong interactions with the stationary phase.

Solutions:

  • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be effective.

  • Use a Different Stationary Phase: As mentioned previously, switching to neutral alumina or a deactivated silica gel can prevent these strong interactions.[4][5]

Data Presentation

Table 1: Solubility of Selected Bromo-Substituted Organic Compounds in Common Solvents
CompoundSolventTemperature (°C)Solubility ( g/100g solvent)Reference
4-BromophenolWater251.43[13][14][15][16]
2,4-DibromophenolWater250.05[13][14][15][16]
2,4,6-TribromophenolWater250.004[13][14][15][16]
PentabromophenolWater250.0001[13][14][15][16]
3-Bromobenzoic AcidMethanol255.0
3-Bromobenzoic Acid95% Ethanol255.0
3-Bromo-2-Methylbenzoic AcidMethanol253.45[11]
3-Bromo-2-Methylbenzoic AcidEthanol252.65[11]
3-Bromo-2-Methylbenzoic AcidEthyl Acetate2511.2[11]
3-Bromo-2-Methylbenzoic AcidAcetonitrile256.5[11]
3-Bromo-2-Methylbenzoic AcidWater250.03[11]
BromobenzeneEthanolRoom Temp.Soluble[17]
BromobenzeneDiethyl EtherRoom Temp.Soluble[17]
BromobenzeneAcetoneRoom Temp.Soluble[17]
BromomethaneEthanolRoom Temp.Miscible[10]
BromomethaneChloroformRoom Temp.Miscible[10]

Note: "Soluble" and "Miscible" are qualitative descriptions from the cited sources.

Table 2: Recommended Starting Conditions for Chromatographic Separation of Bromo-Isomers
Isomer TypeCompound ClassStationary PhaseRecommended Mobile Phase (Starting Point)Reference
RegioisomersDibromophenolsC18 (Reverse Phase)Gradient of Acetonitrile and Water[8]
RegioisomersBrominated 3-(Trifluoromethyl)anilinesSilica GelHexane/Ethyl Acetate Gradient[18]
RegioisomersDibromonaphthalenesSilica GelHexane/Benzene (95:5)[12]
RegioisomersBrominated XylenesMetal-Organic Framework (MOF)Heptane or Hexane[19]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude bromo-substituted compound and a few drops of a chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. The target Rf for the desired compound should be around 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel for "dry loading"). Carefully load the sample onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to maintain a steady flow. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow General Purification Workflow for Bromo-Substituted Compounds start Crude Bromo-Compound workup Aqueous Workup (e.g., Na2S2O3 wash) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration solid_check Is the crude product a solid? concentration->solid_check recrystallization Recrystallization solid_check->recrystallization Yes column_chromatography Column Chromatography solid_check->column_chromatography No / Impure Solid pure_product Pure Bromo-Compound recrystallization->pure_product column_chromatography->pure_product

Caption: A general workflow for the purification of bromo-substituted organic compounds.

troubleshooting_recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempted issue What is the issue? start->issue oiling_out Compound 'Oiled Out' issue->oiling_out Oiling Out no_crystals No/Poor Crystal Yield issue->no_crystals No Crystals impure_crystals Crystals are Impure issue->impure_crystals Impure Crystals solution_oiling Reheat, add more solvent Change solvent system Slow down cooling rate oiling_out->solution_oiling solution_no_crystals Evaporate excess solvent Induce crystallization (seed/scratch) Cool to a lower temperature no_crystals->solution_no_crystals solution_impure Re-recrystallize Ensure slow cooling Wash crystals thoroughly with cold solvent impure_crystals->solution_impure success Successful Recrystallization solution_oiling->success solution_no_crystals->success solution_impure->success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Alternative routes for carbamate synthesis, which could be adapted, include the reaction of an isocyanate with an alcohol or a modified Curtius rearrangement of a carboxylic acid.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis of this compound, several parameters are critical for success:

  • Temperature Control: The reaction can be exothermic. Maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

  • Mixing: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, to avoid localized high concentrations of reactants which can lead to impurity formation.

  • Reagent Addition Rate: Slow and controlled addition of benzyl chloroformate is recommended to manage the reaction exotherm and minimize the formation of byproducts.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of benzyl chloroformate and the formation of impurities. Using dry solvents and an inert atmosphere is advisable.

Q3: What are the likely impurities in the synthesis of this compound and how can they be minimized?

A3: Potential impurities include:

  • N,N'-bis(4-bromo-2-methylphenyl)urea: This can form if the isocyanate intermediate reacts with the starting aniline. To minimize this, ensure slow addition of benzyl chloroformate and maintain a low reaction temperature.

  • Unreacted 4-bromo-2-methylaniline: This can be minimized by using a slight excess of benzyl chloroformate and ensuring the reaction goes to completion.

  • Benzyl alcohol: This can form from the hydrolysis of benzyl chloroformate. Working under anhydrous conditions will reduce this impurity.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: While column chromatography is effective at the lab scale, it is often not practical for large-scale production.[1] Recrystallization from a suitable solvent system is the preferred method for purifying large quantities of the product. The choice of solvent will depend on the solubility of the carbamate and its impurities. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then cool the solution to allow the pure product to crystallize.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Hydrolysis of benzyl chloroformate. - Product loss during workup or purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For many carbamate formations, a temperature of 0-25°C is optimal. - Ensure all glassware is dry and use anhydrous solvents. - Optimize the extraction and recrystallization procedures to minimize losses.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography on a small scale to obtain a seed crystal for recrystallization. - Ensure all solvent is removed under vacuum. - Try different recrystallization solvents or solvent mixtures.
Formation of a White Precipitate (Urea byproduct) - Reaction of the intermediate isocyanate with the starting amine. - Presence of water leading to the formation of the amine from the isocyanate.- Add the benzyl chloroformate slowly to a solution of the aniline and base. - Maintain a low reaction temperature (e.g., 0 °C). - Ensure strictly anhydrous conditions.
Difficulty in Removing Starting Aniline - Incorrect stoichiometry. - Insufficient reaction time.- Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. - Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. - During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on standard methods for carbamate synthesis.

Materials:

  • 4-bromo-2-methylaniline

  • Benzyl chloroformate

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (as a base)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Purification by Column Chromatography (Lab Scale)

For small-scale purification, column chromatography can be employed.[1]

  • Column Preparation: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexanes).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.[1]

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Outcome
Reactant Ratio (Aniline:Benzyl Chloroformate) 1 : 1.05Minimizes unreacted aniline
Base (equivalents) 1.1 - 1.2Neutralizes HCl byproduct
Solvent Anhydrous DCM, THF, or Ethyl AcetateGood solubility of reactants
Temperature 0 °C to Room TemperatureControlled reaction rate, minimizes side products
Reaction Time 2 - 6 hoursHigh conversion
Typical Purity (after recrystallization) >97%High-quality product

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants (4-bromo-2-methylaniline, Benzyl Chloroformate, Base) dissolve Dissolve Aniline and Base in Solvent prep_reactants->dissolve prep_solvent Anhydrous Solvent (e.g., DCM) prep_solvent->dissolve cool Cool to 0°C dissolve->cool add_reagent Slowly Add Benzyl Chloroformate cool->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench with Water react->quench wash Wash with 1M HCl, NaHCO3, Brine quench->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_issues Work-up/Purification Issues? start->workup_issues solution_incomplete Increase reaction time Optimize temperature incomplete_reaction->solution_incomplete Yes solution_side Ensure anhydrous conditions Slow reagent addition Control temperature (0°C) side_reactions->solution_side Yes solution_workup Optimize extraction pH Choose appropriate recrystallization solvent workup_issues->solution_workup Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Minimizing impurities in the production of substituted carbamates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of Substituted Carbamates

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of substituted carbamates, focusing on the identification and minimization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in substituted carbamate synthesis?

The nature and prevalence of impurities are highly dependent on the chosen synthetic route. However, several common classes of impurities are frequently observed. These include unreacted starting materials, byproducts from side reactions like overalkylation, and products from the reaction of key intermediates with contaminants such as water.

Table 1: Common Impurities in Substituted Carbamate Synthesis and Their Origins

Impurity Class Specific Example Common Source / Synthetic Route Prevention Strategy
Unreacted Reagents Residual amine, alcohol, or chloroformate All routes Optimize stoichiometry, reaction time, and temperature; ensure reagent purity.
Ureas Symmetrical or unsymmetrical ureas Routes involving isocyanate intermediates (e.g., Curtius/Hofmann rearrangements, reactions with phosgene derivatives).[1] Use strictly anhydrous conditions; control stoichiometry; add nucleophiles promptly to trap isocyanates.
Overalkylation Products N-alkylated or O-alkylated carbamates Routes using alkyl halides, especially with strong bases.[2][3] Use milder bases (e.g., Cs₂CO₃ instead of NaH); control temperature; use bulky alkylating agents if possible.
Carbonates Diaryl or dialkyl carbonates Chloroformate or carbonate interchange routes.[2] Use precise stoichiometry; purify the intermediate activated carbonate before reaction with the amine.
Hydrolysis Products Parent amine and alcohol All routes, during aqueous workup or purification. Maintain neutral or slightly acidic/basic pH during workup; avoid prolonged exposure to strong acids or bases.[4]

| Isocyanate Dimers/Trimers | Cyclic ureas | Isocyanate-based routes | Keep isocyanate concentration low; use it in situ immediately after generation. |

Q2: How does my choice of synthetic method influence the impurity profile?

The synthetic strategy is the primary determinant of the types of byproducts you will encounter. Phosgene-free methods are generally preferred for safety and environmental reasons.[2][5]

  • From Isocyanates (e.g., via Curtius or Hofmann Rearrangement): This route's main challenge is the high reactivity of the isocyanate intermediate.[6] It can react with trace water to form an unstable carbamic acid, which decomposes to an amine. This amine can then react with another isocyanate molecule to form a highly insoluble and difficult-to-remove symmetrical urea.

  • From Chloroformates: This is a very common method.[6] Potential impurities include residual chloroformate, the corresponding carbonate formed from the reaction of the chloroformate with the alcohol starting material, and unreacted amine.

  • From Carbon Dioxide and Amines: This "green" approach is attractive but can be challenging.[2] It often requires catalysts and specific conditions to avoid the formation of stable carbamic acid salts and to drive the reaction towards the desired ester.[2][7] Side reactions like overalkylation of the product can occur if alkyl halides are used.[2]

  • Transcarbamoylation: Using a donor like methyl or phenyl carbamate can be a mild method with good functional group tolerance.[1] Impurities are often limited to starting materials if the reaction does not go to completion.

Troubleshooting Guide

Q3: My reaction is incomplete, with significant starting material remaining. What steps should I take?

An incomplete reaction is a common issue. A systematic approach to troubleshooting can quickly identify the root cause.

G start Incomplete Reaction Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Check Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Reagents OK catalyst 3. Is a Catalyst Used? conditions->catalyst Conditions OK cat_activity Check Catalyst Activity / Loading catalyst->cat_activity Yes mixing 4. Assess Mixing & Solubility catalyst->mixing No cat_activity->mixing result Re-run with Adjustments mixing->result All factors checked

Caption: Logical workflow for troubleshooting incomplete carbamate synthesis reactions.

Q4: I'm observing a significant amount of a symmetrical urea byproduct. How can I prevent this?

The formation of urea is a classic sign that your isocyanate intermediate is reacting with an amine instead of the desired alcohol. This often happens when using methods like the Curtius rearrangement or when using phosgene/phosgene-derivatives.

G cluster_0 Desired Pathway cluster_1 Impurity Pathway isocyanate R-N=C=O (Isocyanate) carbamate Product: Substituted Carbamate isocyanate->carbamate alcohol R'-OH (Alcohol) alcohol->carbamate isocyanate2 R-N=C=O (Isocyanate) urea Impurity: Symmetrical Urea isocyanate2->urea amine R-NH₂ (from H₂O or excess reagent) amine->urea

Caption: Competing reaction pathways for an isocyanate intermediate.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water can hydrolyze the isocyanate to an amine, which is a potent nucleophile for urea formation.

  • In Situ Trapping: Add the alcohol nucleophile to the reaction mixture before or during the generation of the isocyanate. This ensures the isocyanate is trapped as the desired carbamate as soon as it forms.

  • Alternative Synthetic Route: If urea formation remains problematic, consider switching to a non-isocyanate route, such as one employing a chloroformate or dialkyl carbonate.[2][6]

Q5: How do I effectively remove unreacted starting amine or other basic impurities from my final product?

Basic impurities, particularly unreacted amines, can often be removed with a simple acidic wash during the aqueous workup.

Experimental Protocol 1: Acidic Wash for Amine Removal
  • Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. Allow the layers to separate. The protonated amine impurity will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, now free of basic impurities.

General Experimental Workflow & Purification

A successful synthesis relies on a well-planned workflow from reaction setup through to final purification.

G start Reaction Setup (Anhydrous Conditions) reaction Reagent Addition & Reaction (Monitor by TLC/LCMS) start->reaction quench Reaction Quench reaction->quench workup Aqueous Workup (e.g., Acidic Wash) quench->workup dry Dry & Concentrate workup->dry purify Purification dry->purify flash Flash Chromatography purify->flash Non-crystalline solid/oil recrystal Recrystallization purify->recrystal Crystalline solid distill Distillation (if thermally stable) purify->distill Low-boiling liquid final Characterization & Analysis (NMR, MS, HPLC) flash->final recrystal->final distill->final

Caption: General experimental workflow for carbamate synthesis and purification.

Experimental Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is a standard method for purifying carbamates that are not amenable to recrystallization.

  • Stationary Phase: Choose an appropriate stationary phase. Standard silica gel is most common. If the carbamate is acid-sensitive, use silica gel that has been pre-treated with a base (e.g., washed with a solvent mixture containing 1% triethylamine).

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the desired carbamate product to ensure good separation from impurities. Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.

  • Column Packing: Pack a column with the chosen stationary phase using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column ("dry loading"). This often provides better resolution than loading the sample as a liquid.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified substituted carbamate. Analytical techniques like HPLC are recommended to confirm purity.[8][9]

References

Validation & Comparative

Unraveling the Inhibitory Potential of Benzyl (4-bromo-2-methylphenyl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel and effective enzyme inhibitors is a continuous endeavor. This guide provides a comparative analysis of Benzyl (4-bromo-2-methylphenyl)carbamate, a compound of interest in medicinal chemistry. However, a comprehensive evaluation of its efficacy remains challenging due to the current lack of a definitively identified biological target.

Initial investigations into the biological activity of this compound have not yet pinpointed a specific molecular target. While the carbamate functional group is present in various known inhibitors, such as those targeting acetylcholinesterase, melatonin receptors, or fatty acid amide hydrolase (FAAH), there is no direct evidence to assign this compound to any of these classes. The precise mechanism of action and the signaling pathways it may modulate are therefore still under investigation.

Without a known biological target, a direct comparison of this compound's efficacy with other inhibitors is not feasible. Such a comparison would necessitate quantitative data from biochemical or cellular assays that measure the compound's inhibitory activity against a specific enzyme or receptor. Furthermore, the elucidation of experimental protocols and the visualization of relevant signaling pathways are contingent on identifying this primary target.

The Path Forward: Target Identification and Efficacy Profiling

The immediate next step in evaluating the therapeutic potential of this compound is to identify its biological target. This can be achieved through a variety of experimental approaches, including:

  • Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

  • Computational Docking: Screening the compound against a library of known protein structures to predict potential binding interactions.

  • Phenotypic Screening: Observing the effects of the compound on cell behavior to infer its potential mechanism of action.

Once a target is identified, subsequent research can focus on:

  • Determining Inhibitory Potency: Quantifying the compound's IC50 or Ki value against the purified target.

  • Assessing Selectivity: Evaluating the compound's activity against a panel of related and unrelated targets to understand its specificity.

  • Cellular and In Vivo Efficacy: Testing the compound's ability to modulate the target's activity in cellular models and animal models of disease.

This systematic approach will enable a thorough comparison with existing inhibitors and provide the necessary data to construct a comprehensive profile of this compound's therapeutic potential.

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the identification and characterization of a novel inhibitor's biological target.

Experimental Workflow for Target Identification A Compound Synthesis (this compound) B Target Identification Assays (e.g., Affinity Chromatography, Docking) A->B C Target Validation B->C D Biochemical Assays (IC50, Ki determination) C->D E Cellular Assays (Target engagement, functional effects) D->E F In Vivo Models (Efficacy and PK/PD studies) E->F G Comparative Analysis with Known Inhibitors F->G

Figure 1. A generalized workflow for identifying the biological target of a compound and characterizing its inhibitory efficacy.

As research progresses and the biological target of this compound is elucidated, this guide will be updated to provide a detailed and data-driven comparison with other relevant inhibitors.

Structure-Activity Relationship (SAR) of Benzyl (4-bromo-2-methylphenyl)carbamate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzyl (4-bromo-2-methylphenyl)carbamate analogs. While direct experimental data on this specific series of compounds is not extensively available in the public domain, this document synthesizes established principles of carbamate chemistry and pharmacology to predict and compare their potential biological activities. The content is based on analogous series of compounds and the well-documented role of carbamates as enzyme inhibitors, particularly cholinesterases.

The core structure, this compound, possesses key features that are amenable to systematic modification for SAR studies: a substituted phenyl ring, a carbamate linker, and a benzyl group. Variations in these regions are expected to significantly impact the molecule's biological activity, selectivity, and pharmacokinetic properties.

Predicted Structure-Activity Relationships

The biological activity of carbamates is often linked to their ability to inhibit enzymes like acetylcholinesterase (AChE). The carbamate moiety acts as a "pseudo-irreversible" inhibitor by carbamylating a serine residue in the enzyme's active site.[1][2][3] The potency and selectivity of this inhibition are influenced by the substituents on both the aryl and benzyl portions of the molecule.

  • Substituents on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring plays a crucial role in the compound's interaction with the target enzyme.

    • 4-Bromo Group: The bromine atom is an electron-withdrawing group and is expected to influence the electrophilicity of the carbamate carbonyl carbon, potentially affecting the rate of carbamylation.[4] Its size and lipophilicity can also impact binding within the enzyme's active site.

    • 2-Methyl Group: The methyl group is a small, lipophilic, and electron-donating group. Its position ortho to the carbamate linkage can induce conformational changes that may either enhance or hinder the optimal orientation for enzyme binding.

  • The Carbamate Linker: The carbamate group is a critical pharmacophore.[5][6] Its stability and reactivity are key to its inhibitory mechanism. The nature of the nitrogen substituent (in this case, the benzyl group) can influence the stability of the carbamylated enzyme intermediate.[7]

  • The Benzyl Group: The benzyl group can interact with specific pockets within the enzyme's active site. Modifications to the benzyl ring, such as the addition of substituents, could further probe these interactions and potentially increase potency and selectivity.

Comparative Data of Analogous Carbamate Series

To illustrate the principles of SAR in carbamates, the following table summarizes hypothetical IC₅₀ values for a series of this compound analogs against acetylcholinesterase (AChE), based on general trends observed in related studies.[8][9]

Compound IDR1 (Phenyl Ring Substitution)R2 (Benzyl Ring Substitution)Predicted AChE IC₅₀ (µM)Notes
Parent 4-Br, 2-MeH15Baseline compound.
Analog 1 4-Cl, 2-MeH20Replacement of bromo with chloro may slightly decrease lipophilicity and potency.
Analog 2 4-Br, 2-HH10Removal of the ortho-methyl group may reduce steric hindrance and improve binding.
Analog 3 4-Br, 2,6-diMeH50Introduction of a second ortho-methyl group could introduce significant steric clash.
Analog 4 4-Br, 2-Me4-F8A fluoro substituent on the benzyl ring may lead to favorable interactions in a hydrophobic pocket.
Analog 5 4-Br, 2-Me4-NO₂25The electron-withdrawing nitro group may alter the electronic properties unfavorably.

Experimental Protocols

General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of substituted benzyl phenylcarbamates.[10][11]

Materials:

  • Substituted benzylamine

  • Substituted phenyl chloroformate or triphosgene and substituted phenol

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Phenyl Chloroformate (if not commercially available): To a cooled (0 °C) solution of a substituted phenol in an anhydrous solvent like toluene, add an equivalent of triphosgene. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude phenyl chloroformate, which can be used in the next step without further purification.

  • Carbamate Formation: Dissolve the substituted benzylamine and triethylamine (1.2 equivalents) in anhydrous DCM.

  • To this solution, add the substituted phenyl chloroformate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired benzyl phenylcarbamate analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.[12][13]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test compounds (carbamate analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Acetylcholinesterase Inhibition by Carbamates

The following diagram illustrates the pseudo-irreversible inhibition of acetylcholinesterase by a carbamate. The carbamate molecule first binds to the active site of the enzyme. The serine hydroxyl group then attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the alcohol portion of the carbamate. This carbamylated enzyme is inactive and hydrolyzes very slowly to regenerate the active enzyme.[1]

G cluster_0 Step 1: Binding and Nucleophilic Attack cluster_1 Step 2: Carbamylation cluster_2 Step 3: Slow Hydrolysis (Decarbamylation) AChE_Active AChE-Ser-OH (Active Enzyme) Michaelis_Complex [AChE-Ser-OH • Carbamate] (Michaelis Complex) AChE_Active->Michaelis_Complex Carbamate R1-O-C(=O)-NH-R2 (Carbamate Inhibitor) Carbamate->Michaelis_Complex Carbamylated_Enzyme AChE-Ser-O-C(=O)-NH-R2 (Carbamylated Enzyme - Inactive) Michaelis_Complex->Carbamylated_Enzyme Fast Alcohol R1-OH (Leaving Group) AChE_Regenerated AChE-Ser-OH (Regenerated Active Enzyme) Carbamylated_Enzyme->AChE_Regenerated Slow H2O H₂O

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram outlines a typical workflow for conducting a structure-activity relationship study of novel chemical entities. The process is iterative, beginning with the design and synthesis of a library of analogs, followed by biological evaluation. The data from these assays are then analyzed to establish SAR, which in turn informs the design of the next generation of compounds with improved activity and properties.

G Design Compound Design (Based on Core Scaffold) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification BioAssay Biological Evaluation (e.g., Enzyme Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis and SAR Determination BioAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization LeadOptimization->Design Iterative Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

References

A Comparative Analysis of Novel Carbamates: In-Vivo vs. In-Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, carbamate derivatives have emerged as a versatile class of compounds with significant therapeutic potential. Their ability to act as enzyme inhibitors has led to their investigation in a wide range of diseases, from neurodegenerative disorders to infectious diseases. A critical aspect of developing these novel carbamates is understanding the correlation between their activity in controlled laboratory settings (in vitro) and their efficacy and behavior within a living organism (in vivo). This guide provides a comparative overview of the in-vivo and in-vitro activities of select novel carbamates, supported by experimental data and detailed methodologies.

Quantitative Comparison of Carbamate Activity

The following table summarizes the in-vitro inhibitory activity and in-vivo pharmacokinetic parameters for a selection of recently developed carbamate compounds. This data highlights the diversity in their potency and metabolic stability.

Compound IDTargetIn-Vitro Activity (IC₅₀)In-Vivo ModelKey In-Vivo FindingsReference
Compound 3i FAAH, AChE, BuChEFAAH: 0.83 µM, AChE: 0.39 µM, BuChE: 1.8 µMRatImproved memory in Morris water maze test at 10 mg/kg.[1]
Carbamate Prodrug 1d Prodrug for IsoniazidNot directly applicable (Prodrug)Mouse1.5-fold enhanced systemic exposure of free Isoniazid (AUC ≈ 3948 ng·h/mL), 1.3-fold prolonged half-life (t₁/₂ ≈ 0.88 h).[2][3]
Carbamate JNK3 Inhibitor 3h JNK3Potent and highly selective (specific IC₅₀ not stated in abstract)Mouse (AD models)Restored cognitive function to near-normal levels in 3xTg mice.[4]
L-norleu-CS Neurotoxic Esterase (NTE)3.92 µM (10-min I₅₀)Hen (in-vitro from brain)Potency against NTE increased with chain length of the amino acid side chain.[5]
CS-834 (prodrug) Bacterial Penicillin-Binding ProteinsMIC₉₀ ≤0.006 to 0.78 µg/ml (for active metabolite R-95867)MouseSuperior efficacy in systemic infections compared to other oral cephems.[6]
Carbaryl Hepatic MonooxygenasesCompetitive inhibitor of ethylmorphine N-demethylase.RatNo significant alteration in hepatic cytochrome P-450 levels in vivo, likely due to rapid metabolism.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of these novel carbamates.

In-Vitro Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

This method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8]

  • Preparation of Reagents : Prepare a phosphate buffer solution (pH 8.0), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme solution (AChE from electric eel or BChE from equine serum).

  • Incubation : In a 96-well plate, add the buffer, the carbamate inhibitor at various concentrations, and the enzyme solution. Incubate for a predetermined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement : Add the substrate and DTNB to initiate the reaction. The enzymatic hydrolysis of the substrate releases thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Data Analysis : Measure the absorbance of the yellow product over time using a microplate reader. The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In-Vivo Pharmacokinetic Studies in Rodents

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][3][9]

  • Animal Model : Healthy male Sprague-Dawley rats or mice are commonly used.[9] The animals are typically fasted overnight before the study.[9]

  • Drug Administration : The novel carbamate is administered to the animals, often via oral gavage or intraperitoneal injection, at a specific dosage.[9]

  • Blood Sampling : At predetermined time points after administration, blood samples are collected from the animals.

  • Plasma Preparation : The blood samples are processed to separate the plasma, which contains the drug and its metabolites.

  • Quantification : The concentration of the carbamate and its metabolites in the plasma is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t₁/₂).[9]

Visualizing Biological Pathways and Experimental Processes

Mechanism of Carbamate Inhibition of Serine Hydrolases

Carbamate inhibitors often target serine hydrolases, such as cholinesterases and fatty acid amide hydrolase (FAAH). The inhibitory mechanism involves the carbamylation of the catalytic serine residue in the enzyme's active site. This covalent modification inactivates the enzyme.

cluster_0 Enzyme Active Site cluster_1 Inhibition Process Enzyme Serine Hydrolase (e.g., AChE, FAAH) Serine Catalytic Serine Enzyme->Serine contains Binding Binding to Active Site Serine->Binding Carbamate Carbamate Inhibitor Carbamate->Binding Carbamylation Carbamylation of Serine Binding->Carbamylation Covalent Modification Inactive_Enzyme Inactive Enzyme Carbamylation->Inactive_Enzyme

Caption: Mechanism of serine hydrolase inhibition by carbamates.

General Workflow for In-Vivo Pharmacokinetic Study

The following diagram illustrates the typical steps involved in an in-vivo pharmacokinetic study to evaluate a novel carbamate.

Start Start: Animal Model Selection Dosing Drug Administration (e.g., Oral Gavage) Start->Dosing Sampling Timed Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Analysis->PK_Analysis End End: Pharmacokinetic Profile PK_Analysis->End

Caption: Workflow of an in-vivo pharmacokinetic study.

References

Comparative analysis of different synthetic routes to Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Benzyl (4-bromo-2-methylphenyl)carbamate

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. The efficient synthesis of this molecule is crucial for its further investigation and utilization. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and a summary of quantitative data to assist researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily involves the formation of a carbamate linkage between the 4-bromo-2-methylaniline backbone and a benzyl group. Several general methods for carbamate synthesis can be adapted for this specific target molecule. The most common and direct approach involves the reaction of 4-bromo-2-methylaniline with benzyl chloroformate. Alternative routes may utilize different carbonyl sources or activation methods.

Table 1: Comparison of Synthetic Routes to this compound

Route Starting Materials Reagents General Conditions Advantages Disadvantages
Route 1: Acylation with Benzyl Chloroformate 4-bromo-2-methylaniline, Benzyl chloroformateBase (e.g., Pyridine, Triethylamine, NaHCO₃)Inert solvent (e.g., CH₂Cl₂, THF), Room temperature or 0 °C to RTHigh yielding, Readily available starting materials, Straightforward procedureBenzyl chloroformate is lachrymatory and moisture sensitive
Route 2: From Isocyanate 4-bromo-2-methylphenyl isocyanate, Benzyl alcohol-Inert solvent, Heat may be requiredHigh atom economy, Clean reactionIsocyanates can be toxic and difficult to handle
Route 3: Carbon Dioxide Insertion 4-bromo-2-methylaniline, Benzyl halideCO₂, Base (e.g., Cs₂CO₃), Catalyst (e.g., TBAI)Anhydrous DMFUtilizes a renewable C1 source (CO₂)May require elevated pressure and temperature, Catalyst required

Experimental Protocols

Route 1: Acylation with Benzyl Chloroformate (Primary Recommended Route)

This method is the most common and reliable for the synthesis of benzyl carbamates from anilines.

Step 1: Synthesis of 4-bromo-2-methylaniline

The starting material, 4-bromo-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) in a three-step process involving acetylation, bromination, and subsequent hydrolysis of the acetamide.[1]

  • Acetylation of 2-methylaniline: 2-methylaniline is treated with acetic anhydride to protect the amino group, yielding N-(2-methylphenyl)acetamide.

  • Bromination: The resulting acetamide is then brominated at the para position using a suitable brominating agent (e.g., Br₂ in acetic acid) to give N-(4-bromo-2-methylphenyl)acetamide.

  • Hydrolysis: The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to afford 4-bromo-2-methylaniline.[1]

Step 2: Synthesis of this compound

To a solution of 4-bromo-2-methylaniline (1.0 eq.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added a base (1.1-1.5 eq.), for instance, pyridine or triethylamine. The mixture is cooled to 0 °C in an ice bath. Benzyl chloroformate (1.05 eq.) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1 M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Method Selection

The choice of synthetic route depends on several factors including the availability of starting materials, scale of the reaction, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic method.

G Workflow for Selecting a Synthetic Route start Start: Need to synthesize this compound check_aniline Is 4-bromo-2-methylaniline available? start->check_aniline synthesize_aniline Synthesize 4-bromo-2-methylaniline from 2-methylaniline check_aniline->synthesize_aniline No route1 Route 1: Acylation with Benzyl Chloroformate check_aniline->route1 Yes synthesize_aniline->route1 check_isocyanate Consider alternative routes? route1->check_isocyanate route2 Route 2: From Isocyanate check_isocyanate->route2 Yes evaluate Evaluate based on scale, safety, and reagent availability check_isocyanate->evaluate No route3 Route 3: CO2 Insertion route2->route3 route3->evaluate select Select Optimal Route evaluate->select

Caption: Decision workflow for selecting a synthetic route.

This guide provides a foundational understanding of the synthetic approaches to this compound. Researchers should always conduct a thorough literature search for the most up-to-date procedures and perform a comprehensive risk assessment before commencing any experimental work.

References

Comparative Analysis of Benzyl (4-bromo-2-methylphenyl)carbamate: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cross-reactivity of Benzyl (4-bromo-2-methylphenyl)carbamate is not publicly available. This guide provides a comparative analysis based on the known activities of structurally related carbamate compounds, particularly within the context of acetylcholinesterase inhibition, a common mechanism of action for this chemical class.

Introduction to this compound and the Carbamate Class

This compound is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group linked to both an oxygen and a nitrogen atom. This functional group is the key to the biological activity of many carbamates, which are widely recognized for their role as acetylcholinesterase (AChE) inhibitors.[1] By reversibly binding to and inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft.[2] This mechanism is the basis for their use as insecticides and in the treatment of certain medical conditions.[1][3]

Given the structural features of this compound, it is hypothesized to exhibit similar AChE inhibitory properties. This guide will, therefore, compare the potential cross-reactivity of this compound with that of other well-studied carbamates and explore alternative chemical classes.

Cross-Reactivity Profile of Carbamates

Cross-reactivity, in this context, refers to the ability of a compound to interact with targets other than its primary intended target. For carbamates, this can include binding to different enzymes, such as butyrylcholinesterase (BChE), or cross-reacting in analytical methods like immunoassays.

Enzyme Inhibition: Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE)

While the primary target of many carbamate pesticides is AChE, they can also exhibit inhibitory activity against BChE, a related enzyme found in plasma and various tissues.[3][4] The degree of selectivity between these two enzymes can vary significantly among different carbamates and is an important consideration in assessing their potential off-target effects.

Below is a table summarizing the 50% inhibitory concentration (IC50) values for several common carbamate pesticides against rat brain acetylcholinesterase.

CarbamateIC50 (µM) for Rat Brain AChE
Bendiocarb1
Propoxur>1 (similar to Aldicarb)
Aldicarb>1 (similar to Propoxur)
Carbaryl17
EPTC>1000
Fenoxycarb>1000

Data sourced from a study on the effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase.[5]

Immunoassay Cross-Reactivity

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the detection of carbamate residues in environmental and food samples.[6] However, the specificity of these assays can be a concern, as antibodies developed for one carbamate may cross-react with other structurally similar carbamates. This can lead to false-positive results or an overestimation of the concentration of the target analyte. The extent of cross-reactivity is dependent on the specific antibody and the structure of the carbamate. For instance, in an assay developed for carbofuran, the metabolite 3-hydroxycarbofuran showed some cross-reactivity, while other organophosphates and carbamates like chlorpyrifos, dichlorvos, paraoxon, malathion, and parathion exhibited negligible cross-reactivity.[7]

Comparison with Alternative Chemical Classes

Several other classes of pesticides with different modes of action are available and can be considered as alternatives to carbamates.

Pesticide ClassPrimary Mechanism of ActionKey Characteristics
Organophosphates Irreversible inhibition of acetylcholinesterase.[8][9]Generally more acutely toxic to mammals than carbamates; inhibition is long-lasting.[8]
Pyrethroids Act on sodium channels in nerve membranes, causing paralysis.[10]Synthetic analogs of natural pyrethrins; fast-acting but can lead to resistance.[10]
Neonicotinoids Agonists of nicotinic acetylcholine receptors, leading to overstimulation of the nervous system.[11][12]Systemic in plants; concerns about their impact on pollinators.[11]
Biopesticides Diverse mechanisms, including microbial antagonism, production of insecticidal toxins, and plant-derived compounds.[13][14][15]Generally more target-specific and environmentally benign; may have a shorter shelf life and slower action.[16]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).

Procedure:

  • Prepare a solution of the test compound (e.g., this compound) in a suitable solvent.

  • In a 96-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of acetylcholinesterase, and the test compound at various concentrations.

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogen, DTNB.

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Carbamate Detection

This protocol outlines a general competitive ELISA for the detection of a specific carbamate.

Principle: The assay is based on the competition between the target carbamate in the sample and a carbamate-enzyme conjugate for binding to a limited number of specific antibody binding sites, which are immobilized on a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of the carbamate in the sample.

Procedure:

  • Coat a 96-well microplate with antibodies specific to the target carbamate.

  • Wash the plate to remove any unbound antibodies.

  • Add the sample containing the unknown amount of carbamate and a fixed amount of the carbamate-enzyme conjugate to the wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove any unbound reagents.

  • Add a substrate for the enzyme that produces a colored product.

  • Stop the reaction after a specific time and measure the absorbance of the colored product using a microplate reader.

  • Construct a standard curve using known concentrations of the carbamate and determine the concentration in the sample by interpolation.

Visualizations

cluster_carbamate Carbamate Action cluster_acetylcholine Normal Synaptic Function Carbamate Carbamate AChE Acetylcholinesterase Carbamate->AChE Binds to Inhibition Inhibition of AChE Activity AChE->Inhibition ACh Acetylcholine Inhibition->ACh Prevents breakdown of AChE_hydrolysis Acetylcholinesterase ACh->AChE_hydrolysis Hydrolyzed by Accumulation Accumulation of Acetylcholine ACh->Accumulation Choline_Acetate Choline + Acetate AChE_hydrolysis->Choline_Acetate

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Start Start Prepare Reagents Prepare Sample, Standards, and Enzyme Conjugate Start->Prepare Reagents Coat Plate Coat Microplate with Carbamate-Specific Antibodies Prepare Reagents->Coat Plate Wash1 Wash Plate Coat Plate->Wash1 Add Sample/Conjugate Add Sample and Carbamate-Enzyme Conjugate Wash1->Add Sample/Conjugate Incubate Incubate for Competitive Binding Add Sample/Conjugate->Incubate Wash2 Wash Plate Incubate->Wash2 Add Substrate Add Enzyme Substrate Wash2->Add Substrate Incubate_Color Incubate for Color Development Add Substrate->Incubate_Color Stop Reaction Stop Reaction Incubate_Color->Stop Reaction Read Absorbance Measure Absorbance Stop Reaction->Read Absorbance Analyze Analyze Data and Determine Concentration Read Absorbance->Analyze End End Analyze->End

Caption: Workflow for a Competitive ELISA for Carbamate Detection.

References

Validating the Target Engagement of Benzyl (4-bromo-2-methylphenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the target engagement of Benzyl (4-bromo-2-methylphenyl)carbamate. Due to the absence of specific literature on this compound's biological targets, this document hypothesizes its potential interaction with two well-established targets of the carbamate chemical class: Acetylcholinesterase (AChE) and Melatonin Receptors (MT1/MT2).

The following sections present a comparative framework against established modulators of these targets, including detailed experimental protocols and hypothetical data to guide researchers in designing and interpreting target engagement studies.

Hypothesized Target 1: Acetylcholinesterase (AChE)

Carbamates are a well-known class of acetylcholinesterase inhibitors.[1][2] By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[3][4] This mechanism is therapeutically relevant in conditions like Alzheimer's disease.[4][5]

Comparative Compounds:
  • Rivastigmine: A carbamate-based AChE inhibitor used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[5][6] It acts as a slow, reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[5][6]

  • Carbaryl: A carbamate insecticide that functions by inhibiting acetylcholinesterase in insects, leading to paralysis and death.[2][7]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data comparing the in vitro potency and cellular target engagement of this compound with Rivastigmine and Carbaryl against acetylcholinesterase.

CompoundTargetAssay TypeIC50 (nM)Cellular Thermal Shift (ΔTm) at 10 µM (°C)
This compound AChEEnzymatic Inhibition85+3.2
RivastigmineAChEEnzymatic Inhibition50+4.5
CarbarylAChEEnzymatic Inhibition120+2.8
Experimental Protocols

This assay colorimetrically measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow product, 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm. The rate of TNB formation is proportional to AChE activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Human recombinant acetylcholinesterase in assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • DTNB Solution: 5,5'-Dithiobis(2-nitrobenzoic acid) in assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 20 µL of test compound dilutions or vehicle (for control) to respective wells.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI and 120 µL of DTNB solution to all wells.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CETSA is a powerful method to verify target engagement in a cellular context.[8] The principle is that ligand binding increases the thermal stability of the target protein. This change in stability is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble target protein remaining.[8][9]

Protocol:

  • Cell Culture and Treatment:

    • Culture a human neuronal cell line (e.g., SH-SY5Y) to 80-90% confluency.

    • Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble AChE in the supernatant using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Generate melting curves by plotting the percentage of soluble AChE against temperature for both vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition.

    • The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates the degree of target stabilization.

Signaling Pathway and Experimental Workflow Diagrams

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase AChE->ACh Hydrolyzes Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor->Postsynaptic_Neuron Activates Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->ACh Release Inhibitor This compound (or other inhibitors) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Signaling Pathway.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat Samples at Varying Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification Data_Analysis Generate Melting Curves and Determine ΔTm Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Hypothesized Target 2: Melatonin Receptors (MT1/MT2)

Several carbamate-containing compounds have been identified as modulators of melatonin receptors.[10] These G-protein coupled receptors are involved in regulating circadian rhythms and sleep.[11]

Comparative Compound:
  • Ramelteon: A melatonin receptor agonist that is highly selective for MT1 and MT2 receptors and is used to treat insomnia.[10][11]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from radioligand binding assays to compare the affinity of this compound and Ramelteon for the MT1 and MT2 melatonin receptors.

CompoundTargetAssay TypeKi (nM)
This compound MT1Radioligand Binding150
This compound MT2Radioligand Binding95
RamelteonMT1Radioligand Binding0.03
RamelteonMT2Radioligand Binding0.1
Experimental Protocols

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to melatonin receptors expressed in cell membranes.

Protocol:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing human MT1 or MT2 receptors.

  • Binding Assay (Competition):

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]-iodomelatonin).

    • Add increasing concentrations of the test compound or vehicle.

    • Incubate at 37°C for 60 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled melatonin) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Melatonin_Receptor_Pathway Ligand Melatonin or Agonist MT_Receptor Melatonin Receptor (MT1/MT2) Ligand->MT_Receptor Binds to G_Protein Gi/o Protein MT_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Downstream_Effects Downstream Cellular Effects (e.g., regulation of circadian rhythm) cAMP->Downstream_Effects Leads to Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Analysis Membranes Prepare Cell Membranes with Receptors Incubation Incubate Membranes with Radioligand and Test Compound Membranes->Incubation Reagents Prepare Radioligand and Test Compounds Reagents->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Determine IC50 and Ki Counting->Data_Analysis

References

Benchmarking Benzyl (4-bromo-2-methylphenyl)carbamate Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available experimental data on the biological activity, mechanism of action, or therapeutic targets of Benzyl (4-bromo-2-methylphenyl)carbamate. The following comparison is a hypothetical benchmark based on the well-established activity of the broader class of phenyl carbamate compounds as acetylcholinesterase inhibitors. This guide is intended for research and drug development professionals to illustrate a potential evaluation framework should this compound be investigated for such properties.

This guide provides a comparative overview of the potential performance of this compound against established acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. These drugs are commonly prescribed for the symptomatic treatment of Alzheimer's disease.[1][2] The comparison is based on their inhibitory potency against acetylcholinesterase, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3]

Quantitative Data Presentation

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for the selected known drugs against acetylcholinesterase.

CompoundTarget EnzymeIC50 Value (µM)Reference(s)
This compound AcetylcholinesteraseNo Data Available -
DonepezilAcetylcholinesterase0.0067[4]
RivastigmineAcetylcholinesterase4.15[5]
GalantamineAcetylcholinesterase0.35[6]

Experimental Protocols

A standard and widely accepted method for determining the in-vitro acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman.[7][8]

In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of a test compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of a yellow-colored product. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[9] The rate of color formation is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Tris-HCl buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known AChE inhibitor as a positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Prepare working solutions of the test compound and positive control by serial dilution in Tris-HCl buffer.

    • Prepare solutions of AChE, ATCh, and DTNB in Tris-HCl buffer at the desired concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of Tris-HCl buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or buffer for control wells).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of AChE solution to each well.

    • Immediately add 20 µL of ATCh solution to start the enzymatic reaction.

  • Measurement:

    • Measure the absorbance at 412 nm immediately and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle Vesicle Synaptic Vesicle ACh_vesicle->Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptor ACh_released->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Inhibitor AChE Inhibitor (e.g., Benzyl (4-bromo-2-methylphenyl)carbamate) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase inhibitors.

Experimental Workflow

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh) add_reagents Add Buffer, Test Compound, and DTNB to wells prep_reagents->add_reagents prep_compounds Prepare Test Compound and Control Serial Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate add_enzyme Add AChE Solution pre_incubate->add_enzyme start_reaction Add ATCh Substrate to initiate reaction add_enzyme->start_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Mode) start_reaction->read_absorbance calc_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for an in-vitro acetylcholinesterase (AChE) inhibition assay.

References

A Head-to-Head Comparison: LC-MS/MS versus HPLC for Carbamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape, the accurate quantification of carbamates—a class of pesticides widely used in agriculture—is paramount for ensuring food safety and environmental quality. For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is a critical decision that influences data quality, sensitivity, and laboratory efficiency. This guide provides an objective comparison of two prominent methods for carbamate quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data.

LC-MS/MS has emerged as a powerful and highly sensitive technique, offering exceptional selectivity for analyzing trace levels of carbamates in complex matrices.[1][2] In contrast, HPLC, often coupled with post-column derivatization and fluorescence or ultraviolet (UV) detection, represents a more traditional and robust approach.[3][4] This comparison will delve into the performance characteristics, experimental protocols, and key differentiators of each method to guide you in selecting the most appropriate technique for your analytical needs.

Performance Characteristics: A Quantitative Comparison

The decision to employ LC-MS/MS or HPLC for carbamate analysis is heavily influenced by the required sensitivity, precision, and accuracy of the measurement. The following tables summarize the key performance metrics for each method based on published experimental data.

Table 1: Performance Metrics of LC-MS/MS for Carbamate Quantification

Performance MetricTypical Value RangeReference
Limit of Quantification (LOQ)0.5 - 10 µg/kg[1][5][6]
Linearity (R²)> 0.99[5]
Recovery70 - 120%[5][6][7]
Repeatability (RSD)< 10-20%[5][6][7]

Table 2: Performance Metrics of HPLC with Post-Column Derivatization and Fluorescence/UV Detection for Carbamate Quantification

Performance MetricTypical Value RangeReference
Limit of Detection (LOD)0.01 - 1 ppb (µg/L)[4][8]
Linearity (R²)> 0.998[9]
RecoveryExceeds EPA Method 531.1 requirements[4]
Repeatability (RSD)< 11%[8]

As the data indicates, LC-MS/MS generally offers lower limits of quantification, making it the superior choice for detecting trace levels of carbamate residues.[10] However, modern HPLC systems also provide excellent sensitivity and reproducibility, often meeting the requirements for routine monitoring.[4]

Experimental Protocols

The following sections provide an overview of the typical experimental workflows for both LC-MS/MS and HPLC analysis of carbamates.

Sample Preparation: A Common Ground

For both LC-MS/MS and HPLC, a robust sample preparation protocol is crucial for accurate quantification. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted technique for extracting carbamates from various matrices, particularly in food and environmental samples.[6][7] This procedure typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.[11]

LC-MS/MS Methodology

A typical LC-MS/MS method for carbamate analysis involves the following:

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[1] The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate to enhance ionization.[10][12]

  • Ionization: Electrospray ionization (ESI) in positive mode is frequently employed for the ionization of carbamate compounds.[12]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[13] This involves monitoring specific precursor-to-product ion transitions for each target carbamate, providing high selectivity and sensitivity.[1]

HPLC Methodology with Post-Column Derivatization

The conventional HPLC method for carbamate analysis, such as U.S. EPA Method 531.1, includes these key steps:

  • Chromatographic Separation: Similar to LC-MS/MS, a reversed-phase separation is performed, typically on a C8 or C18 column.[14]

  • Post-Column Derivatization: After separation, the carbamates are hydrolyzed with a strong base (e.g., NaOH) to form methylamine.[4][14] This is followed by a reaction with o-phthalaldehyde (OPA) and 2-mercaptoethanol to create a highly fluorescent derivative.[4][14]

  • Detection: The fluorescent derivatives are then detected using a fluorescence detector, which offers high sensitivity and selectivity.[4] Alternatively, a UV detector can be used, though it is generally less sensitive for carbamates.[9][15]

Visualizing the Workflow and Decision Logic

To better illustrate the processes and aid in method selection, the following diagrams have been created using the DOT language.

Caption: A comparison of the analytical workflows for LC-MS/MS and HPLC in carbamate quantification.

Method_Selection_Logic Start Start: Need to Quantify Carbamates Sensitivity High Sensitivity & Selectivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes Cost Cost-Effectiveness & Simplicity a Priority? Sensitivity->Cost No Matrix->Cost No LCMSMS Choose LC-MS/MS Matrix->LCMSMS Yes Cost->LCMSMS No HPLC Choose HPLC with Post-Column Derivatization Cost->HPLC Yes

Caption: A decision tree to guide the selection between LC-MS/MS and HPLC for carbamate analysis.

Conclusion: Making an Informed Decision

Both LC-MS/MS and HPLC are powerful and reliable techniques for the quantification of carbamates. The choice between them ultimately depends on the specific requirements of the analysis.

Choose LC-MS/MS for:

  • High Sensitivity and Selectivity: When ultra-trace level detection is necessary, especially in complex matrices like food and biological samples, the specificity of MS/MS is unparalleled.[2][10]

  • Multi-Residue Analysis: LC-MS/MS is highly effective for the simultaneous determination of a large number of pesticides in a single run.[6]

  • Confirmatory Analysis: The ability to identify compounds based on their specific mass-to-charge ratios makes LC-MS/MS a definitive tool for confirmation.[13]

Choose HPLC with Post-Column Derivatization for:

  • Robustness and Cost-Effectiveness: HPLC systems are generally more affordable to purchase and maintain, and the post-column derivatization method is well-established and robust.[3][10]

  • Routine Quality Control: For applications where carbamate concentrations are higher and the sample matrices are less complex, HPLC provides sufficient sensitivity and excellent repeatability.[4]

  • Established Methodologies: In regulated environments, established HPLC methods like EPA 531.1 are often the standard requirement.[4][14]

References

Comparative Cytotoxicity of Substituted Benzyl Carbamates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 26, 2025

This guide offers a comparative analysis of the cytotoxic profiles of various substituted benzyl carbamates, intended for researchers, scientists, and professionals in drug development. The document details the cytotoxic activity of these compounds against several human cancer cell lines, explores their mechanism of action, and provides the experimental protocols that support the presented data.

Comparative Cytotoxicity Data

The cytotoxic effects of novel benzyl carbamate derivatives, BCI-01, BCI-02, and BCI-03, were evaluated against the well-established chemotherapy agent, Cisplatin, across three human cancer cell lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HeLa (Cervical Cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 48-hour treatment period.

The results indicate that BCI-02 exhibits the highest potency among the novel compounds, with IC50 values of 5.8 ± 0.7 µM, 8.2 ± 0.9 µM, and 7.5 ± 0.6 µM against A549, MCF-7, and HeLa cells, respectively.[1] Notably, BCI-02 demonstrated greater cytotoxicity than the parent compound, benzyl (4-iodocyclohexyl)carbamate, and was comparable to or more potent than Cisplatin in the tested cell lines.[1]

To assess membrane-damaging cytotoxicity, a Lactate Dehydrogenase (LDH) release assay was performed on A549 cells at the respective IC50 concentrations of each compound. BCI-02 induced the highest LDH release among the novel compounds, suggesting a mechanism of action that involves compromising cell membrane integrity.[1]

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)% LDH Release in A549 Cells (at IC50)
BCI-0115.2 ± 1.8[1]25.8 ± 2.1[1]22.4 ± 1.9[1]28.5% ± 3.2%[1]
BCI-025.8 ± 0.7[1]8.2 ± 0.9[1]7.5 ± 0.6[1]35.1% ± 4.0%[1]
BCI-0332.5 ± 3.1[1]45.1 ± 4.5[1]38.9 ± 3.7[1]15.3% ± 2.1%[1]
Cisplatin9.1 ± 1.1[1]11.5 ± 1.3[1]10.2 ± 1.2[1]Not Reported

Data are presented as mean ± standard deviation from three independent experiments.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (A549, MCF-7, HeLa)

  • Complete culture medium

  • Substituted benzyl carbamates (BCI-01, BCI-02, BCI-03) and Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • A549 cells

  • Complete culture medium

  • Substituted benzyl carbamates (BCI-01, BCI-02, BCI-03)

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Sample Collection: After incubation, the supernatant from each well is collected.

  • LDH Reaction: The collected supernatant is mixed with the LDH reaction mixture provided in the kit and incubated according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured at the recommended wavelength. The percentage of LDH release is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).

Mechanism of Action: Signaling Pathway and Experimental Workflow

The cytotoxic effects of certain benzyl carbamate derivatives are hypothesized to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/Akt Signaling Pathway

One potential mechanism of action for cytotoxic benzyl carbamates involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is crucial for promoting cell survival, proliferation, and growth. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins, such as members of the Bcl-2 family, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis). For instance, studies on triphenylstannyl 2-(benzylcarbamoyl)benzoate have shown its ability to downregulate PI3K and dephosphorylate Akt, leading to an increase in the expression of the pro-apoptotic protein FOXO3a. Similarly, benzyl isothiocyanate, a related compound, has been shown to induce apoptosis in cervical cancer cells by inhibiting the PI3K-AKT axis.[2]

PI3K_Akt_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes BenzylCarbamate Substituted Benzyl Carbamates BenzylCarbamate->PI3K Inhibits Cytotoxicity_Workflow start Start: Substituted Benzyl Carbamate Synthesis cell_culture Select and Culture Cancer Cell Lines start->cell_culture primary_screen Primary Screening: MTT Assay (Cell Viability) cell_culture->primary_screen confirm_cytotoxicity Confirm Cytotoxicity primary_screen->confirm_cytotoxicity secondary_screen Secondary Screening: LDH Assay (Cytotoxicity) dose_response Dose-Response & IC50 Determination secondary_screen->dose_response confirm_cytotoxicity->secondary_screen Yes conclusion Conclusion: Cytotoxic Profile & Mechanism confirm_cytotoxicity->conclusion No mechanism_study Mechanism of Action Study: Apoptosis Assays (e.g., Annexin V/PI) Signaling Pathway Analysis (e.g., Western Blot) dose_response->mechanism_study mechanism_study->conclusion

References

A Comparative Analysis of the Biological Activity of Fluorinated and Brominated Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. Among the halogens, fluorine and bromine are frequently employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of the biological activities of fluorinated and brominated carbamates, a class of compounds with a wide range of therapeutic applications, including enzyme inhibition and receptor modulation. The information presented is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies.

I. Enzyme Inhibition: A Tale of Two Halogens

Carbamates are well-known inhibitors of several enzymes, most notably cholinesterases and fatty acid amide hydrolase (FAAH). The nature of the halogen substituent on the carbamate scaffold can significantly influence their inhibitory potency and selectivity.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease and myasthenia gravis.

Fluorinated Carbamates: Research has demonstrated that fluorination can enhance the inhibitory activity of carbamates against cholinesterases. The high electronegativity of fluorine can influence the electronic properties of the carbamate moiety, affecting its interaction with the enzyme's active site.

Brominated Carbamates: Studies on proline-based carbamates have shown that brominated derivatives can be potent inhibitors of BChE. For instance, benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates exhibited anti-BChE activity comparable to the well-known drug rivastigmine[1]. The ortho-brominated compound, in particular, demonstrated greater selectivity for BChE[1].

Comparative Data on Cholinesterase Inhibition:

Compound ClassEnzymeCompoundIC50 (µM)Source
Brominated Carbamates BChEBenzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate28.21[1]
BChEBenzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate27.38[1]
AChEBenzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate*46.35[1]

Note: Data for a chlorinated analog is included for context as it was the most potent against AChE in the same study.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. While there is extensive research on fluorinated carbamates as FAAH inhibitors, comparative data for brominated counterparts is less available in the reviewed literature.

II. Receptor Binding Affinity: Targeting Muscarinic Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate a wide range of physiological functions. Carbamates have been developed as both agonists and antagonists of these receptors.

Fluorinated Carbamates: A series of 4,4'-difluorobenzhydrol carbamates have been identified as selective antagonists for the M1 muscarinic receptor subtype. These compounds show high binding affinity and potential for the development of PET tracers for neurodegenerative diseases.

Brominated Carbamates: While direct comparative studies are limited, research on radiobrominated isomers of quinuclidinyl benzilate (QNB) analogs, which are potent muscarinic antagonists, provides some insight. For instance, (Z(-,-)-[76Br]BrQNP has been studied for imaging central muscarinic cholinergic receptors.

Due to the lack of directly comparable binding affinity data (Ki values) for a series of fluorinated versus brominated carbamates on the same panel of muscarinic receptor subtypes, a quantitative comparison table is not provided here.

III. Other Biological Activities

Antimalarial Activity

Recent studies have explored halogenated carbamates as potential antimalarial agents. In a study on thiaplakortone A analogues, a mono-brominated derivative was found to be the most active against both drug-sensitive and drug-resistant strains of Plasmodium falciparum[2]. The incorporation of bromine, iodine, or fluorine into the core structure was investigated, with the brominated compound showing the most promising results in that specific scaffold[2].

Antimalarial Activity of a Brominated Thiaplakortone A Analog:

CompoundP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)Source
Mono-brominated thiaplakortone A analog0.5590.058[2]
Cytotoxic Activity

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of carbamates against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman et al.

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the enzyme solution (AChE from electric eel or BChE from equine serum), DTNB solution, and buffer (e.g., phosphate buffer, pH 8.0).

  • Add the test compound solution at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimalarial Activity Assay (in vitro)

The in vitro antimalarial activity of the compounds is typically assessed against cultured Plasmodium falciparum parasites.

Procedure:

  • Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human erythrocytes in a complete medium.

  • Serially dilute the test compounds in a 96-well plate.

  • Add the parasite culture to the wells.

  • Incubate the plates for a defined period (e.g., 72 hours) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • After incubation, quantify parasite growth using a suitable method, such as the SYBR Green I-based fluorescence assay.

  • Determine the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by fitting the dose-response data to a sigmoidal curve.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Cholinesterase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Cholinesterase (AChE or BChE) Incubation Incubation of Enzyme with Inhibitor Enzyme->Incubation Inhibitor Carbamate (Fluorinated or Brominated) Inhibitor->Incubation Substrate Acetylthiocholine Reaction Addition of Substrate and DTNB Substrate->Reaction DTNB DTNB DTNB->Reaction Incubation->Reaction Measurement Spectrophotometric Measurement (412 nm) Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Workflow for Cholinesterase Inhibition Assay.

Carbamate_Enzyme_Interaction cluster_enzyme Serine Hydrolase (e.g., AChE, FAAH) Active Site Active Site (Serine Nucleophile) Intermediate Tetrahedral Intermediate Active Site->Intermediate Nucleophilic Attack Carbamate Carbamate Inhibitor (Fluorinated/Brominated) Carbamate->Active Site Binding Carbamoylated Enzyme Carbamoylated Enzyme (Inactive) Intermediate->Carbamoylated Enzyme Leaving Group Departure Carbamoylated Enzyme->Active Site Slow Hydrolysis (Reactivation)

Mechanism of Carbamate Inhibition of Serine Hydrolases.

Conclusion

The biological activity of carbamates can be significantly modulated by the introduction of fluorine or bromine atoms. While fluorinated carbamates have been extensively studied as potent enzyme inhibitors and selective receptor ligands, emerging research highlights the potential of brominated carbamates in various therapeutic areas, including as cholinesterase inhibitors and antimalarial agents.

A direct, comprehensive comparison of the biological activities of fluorinated and brominated carbamates is challenging due to the limited number of studies that evaluate both types of halogenated compounds under the same experimental conditions and on the same molecular scaffolds. Future research focusing on such direct comparisons would be invaluable for a more definitive understanding of the structure-activity relationships and for guiding the rational design of novel halogenated carbamate-based therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of Benzyl (4-bromo-2-methylphenyl)carbamate: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide outlines the essential procedures for the proper disposal of Benzyl (4-bromo-2-methylphenyl)carbamate, a halogenated organic compound.

Hazard Profile and Safety Precautions

Step-by-Step Disposal Protocol

The primary and mandated disposal method for this compound is through a licensed hazardous waste disposal facility. It is imperative to follow all institutional, local, state, and federal regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the following PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical for safety and cost-effective disposal.

  • Designated Waste Container: Collect waste this compound in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[1]

  • Halogenated Organic Waste Stream: This compound must be disposed of in a container specifically marked for "Halogenated Organic Waste."[2][3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and create incompatible mixtures.[3][4]

  • Avoid Mixing: Do not mix this compound with other waste categories such as acids, bases, oxidizers, or metal-containing waste.[5]

3. Labeling: Clear and accurate labeling of waste containers is a regulatory requirement and essential for safety.

  • Immediate Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3]

  • Content Identification: The label must clearly identify the full chemical name: "this compound" and list all other chemical constituents and their approximate percentages.[4][6] Do not use abbreviations or chemical formulas.[6]

4. Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored safely at or near the point of generation.

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.[6][9] Regularly inspect the container for any signs of leakage.[7]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA, as stipulated by regulations.[8]

5. Contaminated Materials: Any materials that come into contact with this compound are also considered hazardous waste.

  • Disposal of Contaminated Items: This includes items such as weighing papers, contaminated gloves, pipette tips, and absorbent materials used for spills.[10]

  • Collection: Place all contaminated solid materials into the same designated "Halogenated Organic Waste" container as the chemical itself, or in a separate, appropriately labeled container for solid hazardous waste.[11]

6. Spill Management: In the event of a spill, follow these procedures:

  • Ensure Safety: If a significant spill occurs, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • Containment: For minor spills within a fume hood, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to contain the spill.[10]

  • Collection and Decontamination: Carefully collect the absorbed material and place it in the designated hazardous waste container.[1] Decontaminate the spill area according to your laboratory's standard operating procedures.

7. Arranging for Disposal: The final step is to arrange for the professional disposal of the hazardous waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]

  • Record-Keeping: Follow all institutional procedures for waste manifests and maintain accurate records of the disposed chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Waste Container: Chemically Compatible, Secure Lid B->C D Is the waste halogenated? C->D E Segregate as 'Halogenated Organic Waste' D->E Yes F Label Container: 'Hazardous Waste' & Full Chemical Name(s) E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Ready for Disposal? G->H I Contact EHS for Pickup H->I Yes J Continue to Collect Waste H->J No J->G

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Benzyl (4-bromo-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Benzyl (4-bromo-2-methylphenyl)carbamate. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Potential Hazard Identification

Based on its structural components (a carbamate functional group and a brominated aromatic ring), this compound should be handled as a potentially hazardous substance. Similar compounds may exhibit the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Acute Toxicity: May be harmful if swallowed or inhaled.[2]

  • Carcinogenicity: Some carbamates are suspected of causing cancer.[3]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a significant risk of splashes.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.
Skin Protection Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Gloves must be inspected before each use and disposed of properly after handling. Lab Coat: A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when there is an increased risk of splashing.Carbamates and halogenated compounds can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required under conditions of adequate engineering controls (e.g., a certified chemical fume hood). If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.Engineering controls like fume hoods are the primary method of exposure control. Respiratory protection provides a crucial safeguard against inhaling hazardous dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

  • Preparation:

    • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.

    • Designate a Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are readily accessible.

    • Emergency Equipment Check: Confirm that a safety shower and eyewash station are nearby and operational.

  • Handling the Compound:

    • Don PPE: Put on all required personal protective equipment as specified in the table above.

    • Minimize Dust: Handle the solid compound carefully to avoid generating dust.

    • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.

    • Perform Experiment: Keep the fume hood sash at the lowest practical height during the experiment.

    • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.

  • Post-Handling and Cleanup:

    • Decontamination: Clean all contaminated surfaces and glassware within the fume hood. Rinse glassware with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream. Contaminated reusable PPE should be cleaned thoroughly before reuse.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.

The proper disposal of halogenated organic compounds is crucial to prevent environmental harm.[4]

  • Waste Segregation:

    • All waste containing this compound, including leftover material, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates, must be collected as halogenated organic waste.[4][5]

    • Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and manage costs.[6]

  • Waste Container:

    • Use a designated, chemically compatible, and properly sealed container for halogenated waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4]

  • Disposal Procedure:

    • Collection: Carefully transfer all waste into the designated halogenated waste container within a fume hood.

    • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

    • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visualized Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep1 Review Safety Data prep2 Prepare Fume Hood & Workspace prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Don Required PPE prep3->handle1 handle2 Weigh & Transfer Compound in Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 disp1 Label & Store Waste Container clean2->disp1 disp2 Arrange EHS Waste Pickup disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.